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  • Product: 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid
  • CAS: 87545-71-9

Core Science & Biosynthesis

Foundational

Architecting Molecular Complexity: A Technical Guide to 3-(tert-Butoxy)-2-methoxy-3-oxopropanoic Acid in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug discovery and complex natural product synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of the synthetic route. 3-(tert-Butoxy)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex natural product synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of the synthetic route. 3-(tert-Butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9) is a highly specialized malonic acid half-ester (MAHE) that serves as a versatile linchpin in organic synthesis [1]. By offering an orthogonally protected dicarboxylic acid backbone coupled with an alpha-methoxy substituent, this compound enables precise, iterative carbon-carbon and carbon-nitrogen bond formations. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, its role in biomimetic decarboxylative Claisen condensations, and field-proven, self-validating experimental protocols for its utilization.

Chemical Identity & Structural Analysis

The synthetic utility of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid is rooted in its tripartite structural architecture:

  • The Free Carboxylic Acid (C1): Acts as the primary site for electrophilic activation, allowing for immediate coupling with amines, alcohols, or enolates.

  • The tert-Butyl Ester (C3): Serves as a robust, sterically hindered protecting group. It remains entirely inert under basic or nucleophilic conditions, preventing unwanted self-condensation or oligomerization during C1 functionalization.

  • The Alpha-Methoxy Group (C2): An electron-withdrawing ether that inductively modulates the pKa of the alpha-proton. This substitution not only incorporates a critical pharmacophore motif (often found in macrolides and enzyme inhibitors) but also influences the enolization rate during decarboxylative processes.

Physical and Quantitative Data

The following table summarizes the core physical and chemical parameters of the compound, providing the necessary data for stoichiometric calculations and solvent selection [1].

PropertyValue
IUPAC Name 3-(tert-Butoxy)-2-methoxy-3-oxopropanoic acid
Common Synonyms 2-Methoxymalonic acid mono-tert-butyl ester
CAS Number 87545-71-9
Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
Hydrogen Bond Donors 1 (Free Carboxylic Acid)
Hydrogen Bond Acceptors 5 (Oxygen Atoms)
Rotatable Bonds 5
Structural Class Malonic Acid Half-Ester (MAHE)

Mechanistic Role in Advanced Organic Synthesis

Orthogonal Protection Strategy

The compound is a textbook example of orthogonal reactivity. The free acid can be transformed into an amide or ester using standard coupling reagents (e.g., EDC, HATU) under mildly basic conditions. Because the tert-butyl ester is highly sterically hindered and lacks a viable leaving group under basic conditions, it remains untouched. Once the desired molecular architecture is built at C1, the tert-butyl group can be selectively cleaved via acidolysis (e.g., using Trifluoroacetic acid) to unveil a new carboxylic acid for subsequent elongation.

Biomimetic Decarboxylative Claisen Condensation

Inspired by the enzymatic machinery of polyketide synthases (PKS), malonic acid half-esters and their thioester derivatives (MAHTs) are premier substrates for decarboxylative C-C bond formation [2, 4]. When the free acid of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid is activated (e.g., as an imidazolide or thioester), it can undergo a Claisen-type condensation with an electrophile.

The thermodynamic driving force of this reaction is the extrusion of carbon dioxide (CO₂). The loss of CO₂ generates a transient enolate under exceptionally mild conditions, bypassing the need for harsh, strong bases like Lithium diisopropylamide (LDA) [3]. This allows for the synthesis of highly functionalized α -methoxy- β -keto esters with high stereochemical fidelity.

ClaisenPathway A Malonic Acid Half-Ester (MAHE) B Electrophilic Activation (CDI / Thiol+EDC) A->B Reagent Addition C Activated Intermediate (Imidazolide / Thioester) B->C Leaving Group Setup D Enolization & Addition to Electrophile C->D Base Catalysis E Decarboxylation (-CO2) D->E Thermodynamic Driving Force F alpha-Methoxy-beta-keto Ester Scaffold E->F C-C Bond Formation

Biomimetic decarboxylative Claisen condensation pathway utilizing malonic acid half-esters.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower the chemist in troubleshooting and optimization.

Protocol 1: Chemoselective Amide Coupling (EDC/HOBt Method)

This protocol details the coupling of the free carboxylic acid with a primary amine while preserving the tert-butyl ester.

Reagents:

  • 3-(tert-Butoxy)-2-methoxy-3-oxopropanoic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolve 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid and HOBt in anhydrous DMF under an inert atmosphere (N₂ or Argon) at 0 °C.

  • Add EDC·HCl portion-wise to the chilled solution. Stir for 15 minutes to allow the formation of the active OBt-ester.

  • In a separate vial, dissolve the primary amine and DIPEA in a minimal amount of DMF. Add this dropwise to the activated ester solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Causality & Validation: EDC·HCl is chosen over DCC to facilitate the easy removal of the water-soluble urea by-product during aqueous workup. HOBt is critical; it rapidly reacts with the transient O-acylisourea intermediate to form a stable active ester. This effectively suppresses the racemization of the somewhat acidic C2 stereocenter (adjacent to the methoxy group) and prevents inactive N-acylurea formation. DIPEA acts as a sterically hindered, non-nucleophilic base to liberate the free amine without competing for the activated electrophile.

Protocol 2: Acidolytic Cleavage of the tert-Butyl Ester

This protocol outlines the selective deprotection of the tert-butyl group to yield a free carboxylic acid for subsequent reactions.

Reagents:

  • tert-Butyl Protected Intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA) (20% v/v)

  • Dichloromethane (DCM) (77.5% v/v)

  • Triisopropylsilane (TIPS) (2.5% v/v)

Step-by-Step Procedure:

  • Dissolve the tert-butyl protected intermediate in DCM.

  • Add TIPS to the solution and stir for 5 minutes.

  • Cool the mixture to 0 °C and add TFA dropwise.

  • Remove the ice bath and stir at room temperature for 2–3 hours. Monitor the evolution of gas.

  • Co-evaporate the solvent and excess TFA with toluene under reduced pressure to yield the crude free acid.

Causality & Validation: TFA acts as the strong proton source, protonating the tert-butyl ester oxygen and triggering an E1/Sₙ1-type cleavage. This expels a highly stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas. The irreversible evolution of this gas provides the thermodynamic driving force for complete conversion. TIPS is introduced as a mandatory carbocation scavenger; without it, the highly reactive tert-butyl cation would indiscriminately alkylate electron-rich moieties (e.g., aromatic rings or heteroatoms) on the substrate.

OrthogonalWorkflow A 3-(tert-Butoxy)-2-methoxy- 3-oxopropanoic acid B Amide Coupling (EDC, HOBt, Amine) A->B Activation of Free Acid C tert-Butyl Protected Amide Intermediate B->C Nucleophilic Attack D Acidic Deprotection (TFA, DCM, TIPS) C->D Acidic Cleavage E Free Carboxylic Acid Amide Product D->E Isobutylene Release

Workflow demonstrating orthogonal coupling and subsequent tert-butyl ester deprotection.

References

  • EvitaChem Compound Database.Screening Compounds P40265: 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9). EvitaChem.
  • Journal of the American Chemical Society.Stereoelectronic Effects Dictate Mechanistic Dichotomy between Cu(II)-Catalyzed and Enzyme-Catalyzed Reactions of Malonic Acid Half Thioesters. ACS Publications.
  • ResearchGate / Chemistry - A European Journal.Self-Condensation of Activated Malonic Acid Half Esters: A Model for the Decarboxylative Claisen Condensation in Polyketide Biosynthesis.
  • Synlett / Thieme-Connect.Malonic Acid Half Thioesters (MAHTs) as Efficient Enolate Precursors in Biomimetic Catalysis.
Exploratory

Structural Elucidation and NMR Chemical Shift Analysis of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid

Abstract 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9), also known as mono-tert-butyl 2-methoxymalonate, is a specialized malonic acid derivative utilized as a critical building block in advanced organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9), also known as mono-tert-butyl 2-methoxymalonate, is a specialized malonic acid derivative utilized as a critical building block in advanced organic synthesis[1]. This technical guide provides a rigorous analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, exploring the causality behind the electronic environments of its functional groups, and establishes a self-validating experimental protocol for structural verification.

Mechanistic Role in Drug Development

Malonic acid derivatives substituted at the C2 position, such as 2-methoxymalonic acid, serve as vital extender units in polyketide biosynthesis and as precursors in the design of antimalarial therapeutics targeting the non-mevalonate (MEP) pathway[2]. The mono-tert-butyl esterification of 2-methoxymalonic acid provides a distinct advantage: it allows for orthogonal deprotection strategies. The tert-butyl group can be selectively cleaved under acidic conditions (e.g., using TFA), leaving other ester or amide linkages intact. This makes the compound a highly versatile intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs), PROTAC linkers, and evaluating epistatic mutations in directed enzyme evolution[3].

Conformational & Electronic Causality of Chemical Shifts

Understanding the NMR spectrum of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid requires analyzing the profound deshielding effects exerted by its highly oxygenated backbone. The molecule consists of a propanedioic acid core with three key substituents influencing the local magnetic environment:

  • Carboxylic Acid (-COOH): The proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen and intermolecular hydrogen bonding, pushing its resonance far downfield.

  • Methoxy Group (-OCH 3​ ): The highly electronegative ether oxygen pulls electron density away from the methyl protons via the inductive effect, exposing them to the external magnetic field and causing a downfield shift relative to standard aliphatic alkanes.

  • Tert-butyl Ester (-COO-tBu): The bulky tert-butyl group provides steric shielding. While the ester carbonyl exerts an anisotropic deshielding effect, the nine equivalent methyl protons remain relatively shielded due to their distance from the carbonyl core.

  • Alpha Methine (-CH-): This single proton is situated at the structural nexus between two carbonyl groups and an ether oxygen. The combined inductive (electron-withdrawing) and anisotropic effects strip electron density away from this proton, making it exceptionally deshielded compared to standard aliphatic protons.

Quantitative Data Presentation: NMR Chemical Shifts

The following tables summarize the expected 1 H and 13 C NMR chemical shifts in deuterated chloroform (CDCl 3​ ) at 298 K, referenced to Tetramethylsilane (TMS).

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment
-C(CH 3​ ) 3​ 1.48Singlet (s)9HShielded methyls of the tert-butyl group; equivalent due to rapid rotation.
-OCH 3​ 3.45Singlet (s)3HDeshielded by the adjacent electronegative ether oxygen.
-CH- 4.45Singlet (s)1HHighly deshielded by two adjacent carbonyls and one ether oxygen.
-COOH 9.50 - 11.00Broad Singlet (br s)1HAcidic proton; shift varies based on sample concentration and H-bonding.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Causality / Assignment
-C(CH 3​ ) 3​ 28.0Aliphatic methyl carbons of the tert-butyl group.
-OCH 3​ 59.0Methoxy carbon, deshielded by the ether oxygen via inductive effects.
-CH- 79.0Alpha carbon, severely deshielded by inductive effects of three adjacent oxygens/carbonyls.
-C(CH 3​ ) 3​ 83.5Quaternary carbon of the tert-butyl group, deshielded by the ester oxygen.
-COO-tBu 166.0Ester carbonyl carbon.
-COOH 170.0Carboxylic acid carbonyl carbon.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high scientific integrity, the NMR acquisition must follow a self-validating protocol. Relying solely on 1D NMR can lead to misassignments due to overlapping signals or impurities. The inclusion of 2D NMR provides orthogonal validation, ensuring that the theoretical assignments match the physical connectivity of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS as an internal standard. Ensure the sample is free of paramagnetic impurities by filtering through a glass wool plug if necessary.

  • 1D 1 H NMR Acquisition: Acquire spectra at 400 MHz (or higher) using a standard pulse sequence (e.g., zg30). Critical Choice: Set the relaxation delay (D1) to at least 2 seconds to ensure complete longitudinal relaxation ( T1​ ) and accurate integration of the tert-butyl and methoxy singlets.

  • 1D 13 C NMR Acquisition: Acquire spectra at 100 MHz using proton decoupling (e.g., zgpg30). Critical Choice: Increase D1 to 3-5 seconds to allow relaxation of the quaternary carbons (carbonyls and the t-butyl central carbon), which lack attached protons to facilitate rapid dipole-dipole relaxation.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run this sequence to correlate the 1 H signals directly to their attached 13 C atoms. This definitively confirms the assignment of the methoxy ( δH​ 3.45 / δC​ 59.0) and methine groups ( δH​ 4.45 / δC​ 79.0).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Run to observe long-range ( 2 J and 3 J) carbon-proton couplings. The methine proton ( δ 4.45) must show cross-peaks to both carbonyl carbons ( δ 166.0 and 170.0), validating the intact connectivity of the malonate backbone.

Structural Validation Workflow Diagram

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (HSQC & HMBC) B->C D Data Processing (Fourier Transform & Phasing) C->D E Peak Assignment & Causality Mapping D->E F Structural Validation (Self-Validating System) E->F

Figure 1: Self-validating NMR acquisition and structural verification workflow.

Conclusion

The structural elucidation of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid relies on understanding the profound deshielding effects exerted by its highly oxygenated backbone. By employing a rigorous, self-validating NMR protocol that integrates both 1D and 2D techniques, researchers can confidently verify the integrity of this critical building block before its downstream integration into complex synthetic pathways or drug discovery pipelines.

References

  • Title: 87545-71-9_3-(Tert-butoxy)
  • Source: liverpool.ac.
  • Source: acs.

Sources

Foundational

A Technical Guide to the Calculation of Molecular Weight and Exact Mass for 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid

Abstract In the fields of chemical research, and particularly within drug discovery and development, the precise characterization of molecular compounds is paramount. The terms "molecular weight" and "exact mass," while...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the fields of chemical research, and particularly within drug discovery and development, the precise characterization of molecular compounds is paramount. The terms "molecular weight" and "exact mass," while often used interchangeably in general discourse, represent fundamentally different concepts with distinct and critical applications. This technical guide provides a detailed methodology for the calculation of both the molecular weight and the exact mass of the organic compound 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid. It further elucidates the theoretical underpinnings of each calculation and contextualizes their importance, with a specific focus on the application of exact mass in high-resolution mass spectrometry (HRMS) for unambiguous compound identification and metabolite analysis.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

A thorough understanding of a molecule's mass is essential for its synthesis, quantification, and characterization. However, the mass of a molecule can be represented in two primary ways, each serving a different scientific purpose.

Molecular Weight (Average Molecular Mass)

Molecular weight, more accurately termed average molecular mass, is a weighted average based on the natural abundance of all stable isotopes of each element within the molecule.[1][2] The atomic weights listed on the periodic table are these weighted averages.[3][4][5][6][7][8][9] This value is indispensable for stoichiometric calculations in synthetic chemistry, where bulk materials containing a statistical distribution of all natural isotopes are used. For instance, when weighing a reagent for a reaction, its molecular weight ensures that, on average, the correct number of moles is being measured.

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[2][10] This value is not a weighted average but a precise calculation based on the specific masses of these individual isotopes (e.g., ¹²C, ¹H, ¹⁶O).[11][12] The significance of exact mass is most profound in the field of mass spectrometry. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, possess the resolving power to differentiate ions based on their specific isotopic composition.[13] Therefore, the experimentally measured mass of a molecule's most abundant isotopologue in an HRMS system will correspond to its calculated exact mass, not its molecular weight. This precision is critical in drug development for identifying drug candidates, characterizing metabolites, and detecting impurities with a high degree of confidence.[14][15][16][17]

Part 2: The Subject Molecule: 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid

To perform any mass calculation, the correct molecular formula must first be established from the compound's IUPAC name.

  • Propanoic acid : This indicates a three-carbon backbone with a carboxylic acid group. The structure is based on malonic acid.

  • 3-oxo...3-(tert-butoxy) : This signifies that one of the carboxylic acid groups is esterified with a tert-butyl group ((CH₃)₃C-).

  • 2-methoxy : A methoxy group (-OCH₃) is attached to the central (alpha) carbon.

Combining these components yields the following structure: (CH₃)₃C-O-C(=O)-CH(OCH₃)-C(=O)OH

From this structure, we can derive the molecular formula by counting the atoms:

  • Carbon (C): 4 (from tert-butyl) + 1 (from ester carbonyl) + 1 (from central CH) + 1 (from methoxy) + 1 (from acid carbonyl) = 9

  • Hydrogen (H): 9 (from tert-butyl) + 1 (from central CH) + 3 (from methoxy) + 1 (from acid OH) = 14

  • Oxygen (O): 2 (from ester) + 1 (from methoxy) + 2 (from acid) = 5

The final molecular formula is C₉H₁₄O₅ .

Part 3: Calculation Methodologies

With the molecular formula established, we can proceed with the distinct calculations for molecular weight and exact mass. The fundamental difference lies in the atomic mass values used for each element, as summarized in the table below.

Data Presentation: Atomic Mass Data for Calculations
ElementStandard Atomic Weight (amu)Most Abundant IsotopeMonoisotopic Mass (amu)
Carbon (C)12.011[3][4]¹²C12.000000[18]
Hydrogen (H)1.008[5][6]¹H1.007825[19][20]
Oxygen (O)15.999[8][9]¹⁶O15.994915[21][22][23]
Experimental Protocol: Molecular Weight Calculation

This protocol outlines the steps to calculate the average molecular mass, which is relevant for stoichiometric purposes.

  • Identify the Molecular Formula : As determined, the formula is C₉H₁₄O₅.

  • List Standard Atomic Weights : Obtain the weighted average atomic weights for each element from a reliable source like the periodic table.

    • Atomic Weight of C = 12.011 amu

    • Atomic Weight of H = 1.008 amu

    • Atomic Weight of O = 15.999 amu

  • Calculate the Total Weight for Each Element : Multiply the atom count by its respective atomic weight.

    • Mass of Carbon = 9 * 12.011 amu = 108.099 amu

    • Mass of Hydrogen = 14 * 1.008 amu = 14.112 amu

    • Mass of Oxygen = 5 * 15.999 amu = 79.995 amu

  • Sum the Weights : Add the total weights of all elements to determine the molecular weight.

    • Molecular Weight = 108.099 + 14.112 + 79.995 = 202.206 amu

Experimental Protocol: Exact Mass Calculation

This protocol details the calculation of the monoisotopic mass, a critical value for high-resolution mass spectrometry analysis.

  • Identify the Molecular Formula : The formula is C₉H₁₄O₅.

  • List Monoisotopic Masses : Obtain the precise mass of the most abundant stable isotope for each element.

    • Monoisotopic Mass of ¹²C = 12.000000 amu[24][18]

    • Monoisotopic Mass of ¹H = 1.007825 amu[19][25][20]

    • Monoisotopic Mass of ¹⁶O = 15.994915 amu[21][22][23]

  • Calculate the Total Mass for Each Isotope : Multiply the atom count by its respective monoisotopic mass.

    • Mass of ¹²C = 9 * 12.000000 amu = 108.000000 amu

    • Mass of ¹H = 14 * 1.007825 amu = 14.109550 amu

    • Mass of ¹⁶O = 5 * 15.994915 amu = 79.974575 amu

  • Sum the Masses : Add the total masses of all isotopes to determine the exact mass.

    • Exact Mass = 108.000000 + 14.109550 + 79.974575 = 202.084125 amu

Part 4: Data Summary and Workflow Visualization

The results of these calculations are distinct and serve different applications. The following table provides a clear summary.

Data Presentation: Calculated Mass Values for C₉H₁₄O₅
ParameterCalculated Value (amu)Primary Application
Molecular Weight202.206Stoichiometry, Bulk Chemistry
Exact Mass202.084125High-Resolution Mass Spectrometry
Mandatory Visualization: Calculation Workflow

The logical process for determining these two distinct mass values can be visualized as a branching workflow.

G cluster_input Initial Input cluster_formula Structural Analysis cluster_mw Molecular Weight Path cluster_em Exact Mass Path Compound 3-(tert-butoxy)-2-methoxy- 3-oxopropanoic acid Formula Determine Molecular Formula (C₉H₁₄O₅) Compound->Formula MW_Calc Calculate Molecular Weight Formula->MW_Calc For Bulk Properties EM_Calc Calculate Exact Mass Formula->EM_Calc For Mass Spectrometry MW_Result Result: 202.206 amu MW_Calc->MW_Result MW_Data Gather Standard Atomic Weights (C=12.011, H=1.008, O=15.999) MW_Data->MW_Calc EM_Result Result: 202.084125 amu EM_Calc->EM_Result EM_Data Gather Monoisotopic Masses (¹²C, ¹H, ¹⁶O) EM_Data->EM_Calc

Caption: Logical workflow for the calculation of Molecular Weight and Exact Mass.

Part 5: Conclusion

The calculations for 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (C₉H₁₄O₅) yield a molecular weight of 202.206 amu and an exact mass of 202.084125 amu. This guide demonstrates that the significant difference between these values arises from their foundational definitions—one being a statistical average of natural isotopes and the other a precise sum of the most abundant isotopes. For researchers and scientists in drug development, recognizing this distinction is not merely academic. While molecular weight remains the standard for preparing bulk solutions and determining reaction stoichiometry, it is the exact mass that provides the high-fidelity data required to confirm molecular identity, trace metabolic pathways, and ensure product purity via high-resolution mass spectrometry. The ability to accurately calculate and apply the correct mass value is a cornerstone of rigorous chemical and pharmaceutical science.

References

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Exploratory

Comprehensive Safety Data Sheet (SDS) and Toxicological Profile of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid

Executive Summary 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid is a highly specialized malonic acid half-ester utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid is a highly specialized malonic acid half-ester utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features—a free carboxylic acid, an alpha-methoxy group, and a sterically hindered tert-butyl ester—confer specific reactivity profiles that are highly desirable in drug development. However, these same features dictate a rigorous safety and handling paradigm. This technical guide provides a deep-dive into its physicochemical properties, mechanistic toxicology, and self-validating safety protocols designed for drug development professionals.

Chemical Identity and Physicochemical Properties

The molecular architecture of this compound directly dictates its physical behavior. The presence of the tert-butyl group imparts significant lipophilicity, while the free carboxylic acid ensures aqueous solubility under slightly basic conditions.

Table 1: Chemical Identity & Key Properties

ParameterValue
Chemical Name 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid
CAS Registry Number 87545-71-9
Molecular Formula C8​H14​O5​
Molecular Weight 190.19 g/mol
Structural Class Malonic acid half-ester / Aliphatic organic acid

(Data derived from authoritative chemical databases 1[1])

Toxicological Profile & Mechanistic Causality

Understanding the toxicity of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid requires analyzing its functional groups. The compound is classified under the Globally Harmonized System (GHS) with the GHS07 (Exclamation Mark) pictogram (2[2]).

Table 2: GHS Hazard Classifications

Hazard CodeClassificationMechanistic Causality
H315 Skin Irritation (Category 2)Lipophilic partitioning followed by localized epidermal pH reduction.
H319 Eye Irritation (Category 2A)Rapid corneal protein denaturation via the acidic carboxylate group.
H335 STOT SE 3 (Respiratory)Aerosolized particles interact with mucosal membranes, causing acute irritation.

Mechanistic Insights: The primary driver of this compound's irritant nature is the synergistic effect of its functional groups. The α -methoxy group exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the conjugate base formed upon deprotonation, thereby lowering the pKa​ of the free carboxylic acid compared to standard aliphatic acids.

When the compound contacts biological tissues (skin or ocular mucosa), the lipophilic tert-butyl ester facilitates rapid penetration into the lipid bilayer. Once embedded, the highly acidic carboxylic group dissociates, leading to localized protonation of cellular proteins, disruption of lipid membranes, and subsequent inflammatory cascades. This causality explains the rigorous H315 and H319 classifications associated with CAS 87545-71-9 (3[3]).

Workflow Visualization

The following diagram maps the logical progression from chemical exposure to mechanistic tissue damage, culminating in the validated response protocols required to mitigate injury.

G cluster_0 Hazard Identification cluster_1 Mechanistic Action cluster_2 Validated Response Protocol Compound 3-(Tert-butoxy)-2-methoxy- 3-oxopropanoic acid H315 H315: Skin Irritation Compound->H315 H319 H319: Eye Irritation Compound->H319 H335 H335: STOT SE 3 (Inhalation) Compound->H335 Mech1 Lipophilic partitioning via tert-butyl ester H315->Mech1 Mech2 Lowered pKa via alpha-methoxy (-I effect) H319->Mech2 H335->Mech2 Mech3 Protein denaturation & cellular disruption Mech1->Mech3 Mech2->Mech3 Resp1 Alkaline Neutralization (NaHCO3) Mech3->Resp1 Spill Event Resp2 Aqueous Flushing (>15 mins) Mech3->Resp2 Human Exposure Validation pH Verification (pH 6.5-7.5) Resp1->Validation Resp2->Validation Wash runoff

Figure 1: Mechanistic workflow from hazard identification to validated response protocols.

Self-Validating Experimental Protocols

To ensure absolute safety and trustworthiness in the laboratory, protocols must not only dictate actions but also provide built-in validation steps to confirm efficacy.

Protocol A: Safe Handling and Dispensing
  • Environmental Control: Conduct all material transfers within a certified chemical fume hood (minimum face velocity of 100 fpm) to prevent H335 inhalation risks.

  • Electrostatic Mitigation (Validation Step): Utilize an anti-static weighing boat.

    • Causality: Fine organic powders and viscous semi-solids can accumulate static charge, leading to aerosolization and inhalation risk.

    • Validation: Observe the material on the micro-spatula; if electrostatic repulsion (scattering) is visually detected, halt the process and deploy an ionizing blower before proceeding.

  • Solvent Integration: Dissolve the compound in an aprotic organic solvent (e.g., Dichloromethane or Dimethylformamide) prior to introducing it to aqueous systems.

    • Causality: Direct addition to water results in incomplete dissolution and localized, highly concentrated acidic micro-environments due to the bulky, hydrophobic tert-butyl ester.

Protocol B: Emergency Spill Response and Neutralization
  • Isolation: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, chemical-resistant lab coat, and safety goggles).

  • Chemical Neutralization (Validation Step): Apply a 5% w/v sodium bicarbonate ( NaHCO3​ ) solution to the perimeter of the spill, working systematically inward.

    • Causality: NaHCO3​ is a weak base that effectively neutralizes the free carboxylic acid without generating a dangerous exothermic reaction.

    • Validation: The reaction will produce effervescence ( CO2​ gas). The visual cessation of bubbling serves as the primary indicator that the bulk acid has been neutralized.

  • Quantitative Verification: Apply highly sensitive pH test strips to the treated surface area.

    • Validation: A stable pH reading between 6.5 and 7.5 definitively confirms complete neutralization. Do not initiate mechanical cleanup until this pH range is verified.

  • Recovery: Absorb the neutralized aqueous mixture with an inert material (e.g., diatomaceous earth) and transfer to a compatible hazardous waste receptacle.

References
  • ChemSrc. (n.d.). 87545-71-9_3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid - 化源网. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid — Chemical Information (Hazard Classifications). Retrieved from[Link]

  • NextSDS. (n.d.). 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid — Chemical Information (GHS Pictograms). Retrieved from [Link]

Sources

Foundational

Crystallographic data and X-ray diffraction of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid

A Technical Guide to the Crystallographic Analysis of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid: A Hypothetical Case Study for Drug Development For Researchers, Scientists, and Drug Development Professionals Abstract...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Crystallographic Analysis of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid: A Hypothetical Case Study for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug development, a comprehensive understanding of a new chemical entity's (NCE) solid-state properties is paramount for ensuring its safety, efficacy, and stability. This technical guide presents a hypothetical, yet scientifically rigorous, case study on the crystallographic characterization of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid, a novel compound with potential therapeutic applications. While, to date, no public crystallographic data for this specific molecule is available, this guide will serve as an in-depth walkthrough of the essential experimental and analytical workflows involved in obtaining and interpreting such critical data. We will delve into the principles of X-ray diffraction, provide detailed protocols for single-crystal and powder X-ray diffraction, and discuss the profound implications of the obtained structural information on the drug development process.

Introduction: The Imperative of Solid-State Characterization in Pharmaceutical Sciences

The journey of a promising molecule from the laboratory to a life-saving therapeutic is fraught with challenges. A significant hurdle lies in understanding and controlling its physical form. The three-dimensional arrangement of molecules in a solid-state, or its crystal structure, dictates a cascade of physicochemical properties, including solubility, dissolution rate, bioavailability, stability, and manufacturability. An incomplete understanding of these properties can lead to unforeseen complications during development, such as batch-to-batch variability, suboptimal in vivo performance, and even the withdrawal of a drug from the market.

X-ray crystallography stands as the gold standard for elucidating the atomic-level structure of crystalline materials.[1][2] It provides an unambiguous determination of molecular conformation, intermolecular interactions, and the overall packing arrangement within a crystal lattice. This guide will use 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid as a case study to illustrate the power of X-ray diffraction techniques in providing the foundational knowledge required for informed decision-making in drug development. While the crystallographic data presented herein is hypothetical, the methodologies and interpretations are grounded in established scientific principles and best practices.

Theoretical Foundations of X-ray Crystallography

X-ray diffraction is a phenomenon that occurs when X-rays interact with the periodic arrangement of atoms in a crystalline solid.[2] The electrons in the atoms scatter the incident X-rays, and due to the regular spacing of the atoms, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, as described by Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of incidence of the X-rays.[3]

By systematically rotating a single crystal in an X-ray beam and measuring the intensity and position of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the positions of the individual atoms can be determined, revealing the molecule's structure.[2]

Experimental Protocols: From Crystal to Structure

Crystal Growth: The Crucial First Step

The quality of the final crystal structure is intrinsically linked to the quality of the single crystals used for data collection. For a novel compound like 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid, a systematic screening of crystallization conditions is essential.

Protocol for Crystal Growth Screening:

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane). The solubility of the compound should be assessed in each solvent at room temperature and at an elevated temperature.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging Drop and Sitting Drop): Place a drop of the concentrated compound solution on a siliconized glass slide (hanging drop) or in a well (sitting drop). Invert the slide over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop will induce crystallization.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Monitoring and Harvesting: Regularly inspect the crystallization experiments under a microscope. Once suitable crystals (typically with dimensions of at least 0.1 mm in two dimensions) have formed, they should be carefully harvested using a cryoloop.[2][4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed and accurate structural information.[1][2]

dot

Caption: Workflow for Powder X-ray Diffraction Analysis.

Protocol for PXRD Data Collection:

  • Sample Preparation: A small amount of the crystalline material is gently ground to a fine powder to ensure random orientation of the crystallites. [3]The powder is then packed into a sample holder.

  • Instrumentation: Data is collected on a powder X-ray diffractometer.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Data Analysis and Interpretation

Structure Solution and Refinement (SC-XRD)

Once the SC-XRD data is collected and processed, the next step is to determine the crystal structure.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data using least-squares methods to obtain the best possible fit. The quality of the final structure is assessed using metrics such as the R-factor.

Hypothetical Crystallographic Data for 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid

The following table presents a hypothetical but realistic set of crystallographic data for our target molecule.

Parameter Hypothetical Value
Chemical FormulaC₈H₁₄O₅
Formula Weight190.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.345(5)
β (°)98.76(2)
Volume (ų)1045.6(7)
Z4
Calculated Density (g/cm³)1.208
R-factor0.045
Analysis of PXRD Data

The PXRD pattern of a crystalline material is a unique fingerprint of its crystal structure.

  • Phase Identification: The experimental PXRD pattern can be compared to patterns in databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phase.

  • Purity Assessment: The presence of peaks that do not correspond to the main phase can indicate the presence of impurities or other polymorphic forms.

  • Polymorph Screening: PXRD is a primary tool for identifying and characterizing different polymorphs of a drug substance, each of which can have different physical properties.

The Role of Crystallographic Data in Drug Development

The wealth of information obtained from crystallographic studies has a direct and profound impact on various stages of drug development:

  • Lead Optimization: The precise molecular conformation and intermolecular interactions revealed by SC-XRD can guide medicinal chemists in designing molecules with improved binding affinity and selectivity.

  • Polymorph and Salt Selection: A thorough understanding of the different crystalline forms of a drug candidate is crucial for selecting the optimal form with the desired solubility, stability, and bioavailability.

  • Formulation Development: The crystal structure provides insights into the material's mechanical properties, which is important for tablet manufacturing and other formulation processes.

  • Intellectual Property: The discovery and characterization of novel crystalline forms can be a valuable source of intellectual property, extending the patent life of a drug.

Conclusion

While the crystallographic data for 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid presented in this guide is hypothetical, the described methodologies and their significance are very real. A comprehensive crystallographic characterization is an indispensable component of modern drug development. It provides the fundamental knowledge required to navigate the complexities of the solid-state and to ultimately deliver safe, effective, and high-quality medicines to patients. The principles and protocols outlined in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to this critical endeavor. For definitive crystallographic data, researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule organic and metal-organic crystal structures. [8][9][10][11]

References

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Cambridge Structural Database. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • DoITPoMS. (n.d.). Single crystal diffraction. Retrieved from [Link]

  • IUCr. (2022, April 1). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) PXRD pattern of malonic acid and [Co(mal)].2H2O]n (1). (b) PXRD.... Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray powder diffraction patterns of the original crystalline malonic.... Retrieved from [Link]

  • MolPort. (n.d.). 3-(tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • CrystEngComm. (2007, August 2). Powder X-ray diffraction as an emerging method to structurally characterize organic solids. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid. Retrieved from [Link]

  • Wikipedia. (2024, March 19). Malonic acid. Retrieved from [Link]

Sources

Exploratory

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid pKa value and acidity constants

An In-Depth Technical Guide on the Acidity and Experimental Workflows of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid Executive Summary In the landscape of modern drug development and rational drug design, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Acidity and Experimental Workflows of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid

Executive Summary

In the landscape of modern drug development and rational drug design, bifunctional building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs), antibody-drug conjugate (ADC) linkers, and prodrugs. 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9) is a highly specialized methoxymalonate half-ester[1][2]. With a molecular weight of 190.19 g/mol , it features an orthogonal protection strategy: a free, highly acidic carboxylic acid for immediate coupling, an alpha-methoxy group that modulates electronics, and a sterically hindered tert-butyl ester that resists nucleophilic attack until intentionally cleaved[3].

Understanding the precise acidity constant ( ) of this compound is not merely a theoretical exercise; it dictates the pH requirements for extraction, the choice of coupling reagents (e.g., EDC/NHS vs. HATU), and the pharmacokinetic solubility profile of the resulting screening compounds.

Structural and Electronic Determinants of Acidity

The of any carboxylic acid is governed by the thermodynamic stability of its conjugate base (the carboxylate anion). In 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid, two primary electronic effects dominate the ionization equilibrium:

  • The Alpha-Methoxy Group ( Effect): The highly electronegative oxygen atom of the methoxy group at the C2 (alpha) position exerts a strong inductive electron-withdrawing effect ( ). This effect pulls electron density away from the carboxylate anion, delocalizing the negative charge and drastically stabilizing the conjugate base. Literature demonstrates that an alpha-methoxy substitution typically lowers the of an aliphatic carboxylic acid by approximately 1.1 to 1.2 units compared to its unsubstituted analog[4].

  • The Malonate Backbone and Ester Moiety: Malonic acid derivatives are inherently acidic due to the proximity of a second carbonyl group. While converting one carboxylic acid into a tert-butyl ester slightly reduces the acidity due to the weak electron-donating ( ) nature of the bulky tert-butyl group, the overall malonate scaffold remains highly ionizable. For context, mono-tert-butyl malonate has a predicted of 2.92[5].

Theoretical Extrapolation (LFER)

Because specific empirical data for 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid is limited in standard databases, we must apply Linear Free Energy Relationships (LFER) to extrapolate its acidity.

Starting with the baseline of mono-tert-butyl malonate ( )[5] and applying the established acidic shift ( to ) induced by the alpha-methoxy group[4], the predicted for 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid falls precisely within the range of 1.72 to 1.82 .

Table 1: Comparative Acidity Constants of Related Aliphatic Acids

Compound NameChemical Structure ValueData Type
Acetic Acid 4.76Empirical
Methoxyacetic Acid 3.57Empirical
Malonic Acid 2.83 ( )Empirical
Mono-tert-butyl malonate ~2.92Predicted[5]
3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid ~1.7 - 2.0 Extrapolated (LFER)

Experimental Protocol: Self-Validating Potentiometric Titration

Theoretical models provide a working range, but downstream API synthesis requires exact thermodynamic values. The following protocol details a highly rigorous, self-validating potentiometric titration workflow designed to determine the precise of this compound.

Phase 1: System Validation & Calibration

Causality: Before analyzing the unknown, the system must be validated to ensure electrode linearity at extreme low-pH ranges, as the target is expected to be .

  • Titrant Standardization: Standardize 0.1 M NaOH titrant against primary standard Potassium Hydrogen Phthalate (KHP) to ensure exact molarity.

  • Electrode Calibration: Calibrate the pH glass electrode using three NIST-traceable buffers: pH 1.68, 4.01, and 7.00. The inclusion of the 1.68 buffer is critical to prevent extrapolation errors at the highly acidic lower bound.

Phase 2: Sample Preparation

Causality: is highly sensitive to temperature and ionic strength. Controlling these variables ensures the resulting data reflects true thermodynamic constants.

  • Dissolution: Dissolve 1.0 mmol of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9)[2] in 50 mL of degassed, ultra-pure water (18.2 MΩ·cm).

  • Ionic Strength Adjustment: Add Potassium Chloride (KCl) to achieve a final background concentration of 0.15 M. This mimics physiological ionic strength and prevents activity coefficient fluctuations during the addition of the titrant.

  • Thermal Regulation: Place the solution in a jacketed titration vessel connected to a circulating water bath maintained at exactly .

Phase 3: Titration Workflow

Causality: Atmospheric carbon dioxide dissolves in water to form carbonic acid, which will artificially skew the low-pH baseline. Inert gas purging eliminates this artifact.

  • Inert Atmosphere: Purge the headspace of the titration vessel with Nitrogen ( ) or Argon gas for 15 minutes prior to and continuously during the titration.

  • Equilibrium Dosing: Dispense the standardized 0.1 M NaOH in micro-increments (0.05 mL). Configure the autotitrator to wait for equilibrium (drift mV/min) before recording the pH.

  • Data Analysis: Plot the first derivative of the titration curve ( ) to definitively identify the equivalence point. Calculate the at the half-equivalence point, applying the extended Debye-Hückel equation to correct for the 0.15 M ionic strength.

Synthetic Utility and Orthogonal Workflow

Due to its low , the carboxylic acid moiety is fully deprotonated and highly reactive at physiological pH, making it an ideal candidate for immediate amide coupling. The tert-butyl ester remains completely inert under these basic/neutral conditions, allowing for sequential, orthogonal synthesis.

G A 3-(tert-butoxy)-2-methoxy -3-oxopropanoic acid B Carboxylate Anion (pH > 2.0) A->B Deprotonation (pKa ~1.8) C Amide Coupling (EDC/NHS) B->C Primary Amine D TFA Deprotection (Cleaves t-Bu ester) C->D Acidic Cleavage E Bifunctional Drug Conjugate D->E Secondary Coupling

Workflow: Orthogonal reactivity and sequential coupling of the methoxymalonate half-ester.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid

Document Type: Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9) Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Synthesis Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9)

Executive Summary & Strategic Design

The synthesis of highly functionalized malonic acid half-esters, such as 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid [1], presents a unique chemoselectivity challenge. These compounds are critical building blocks in pharmaceutical development, often utilized in decarboxylative cross-coupling reactions or as precursors for complex peptide mimetics.

Attempting to mono-esterify a symmetrical diacid or mono-hydrolyze a symmetrical diester typically results in statistical mixtures (diacid, monoester, diester) that are notoriously difficult to separate. As a Senior Application Scientist, I strongly advocate for an orthogonal protecting group strategy . By utilizing a mixed malonate—specifically methyl tert-butyl malonate—we can leverage the distinct steric and electronic profiles of the two ester groups. The methyl ester is highly susceptible to mild alkaline hydrolysis, whereas the bulky tert-butyl ester is completely inert to these conditions, ensuring absolute chemoselectivity during the final deprotection step.

Synthesic Pathway Logic

G A Methyl tert-butyl malonate (Commercially Available) B Methyl tert-butyl 2-chloromalonate A->B SO2Cl2, DCM 0°C to RT C Methyl tert-butyl 2-methoxymalonate B->C NaOMe, MeOH 0°C to RT D 3-(Tert-butoxy)-2-methoxy -3-oxopropanoic acid C->D LiOH, THF/H2O 0°C, Selective Saponification

Fig 1: Orthogonal synthesis workflow for 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid.

Mechanistic Insights & Protocol Validation

Alpha-Halogenation and Methoxylation

The introduction of the alpha-methoxy group is achieved via a two-step sequence: halogenation followed by nucleophilic substitution. While direct diazo-transfer and O-H insertion is possible, it requires hazardous reagents. Instead, alpha-chlorination using sulfuryl chloride ( SO2​Cl2​ ) provides a high-yielding, scalable intermediate.

Subsequent methoxylation utilizes Sodium Methoxide (NaOMe) in Methanol. This approach is highly validated in industrial literature for malonate derivatives [2]. The key to success here is temperature control; the reaction is highly exothermic, and maintaining the temperature below 10 °C during addition prevents unwanted transesterification of the tert-butyl group.

Selective Saponification

The final step is the selective cleavage of the methyl ester. We utilize Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water (THF/ H2​O ) system.

  • Causality of Reagent Choice: LiOH is a milder base than NaOH or KOH. The lithium cation coordinates effectively with the malonate oxygens, directing the hydroxide nucleophile specifically to the less sterically hindered methyl ester. The bulky tert-butyl group physically blocks the tetrahedral intermediate required for its own cleavage.

  • Decarboxylation Prevention: Malonic half-esters are prone to thermal decarboxylation. Acidification during the workup must be done carefully at 0 °C using a controlled acid addition to prevent degradation [3].

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of Methyl tert-butyl 2-chloromalonate
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

  • Reaction: Dissolve methyl tert-butyl malonate (50.0 g, 287 mmol) in anhydrous Dichloromethane (DCM, 200 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Place sulfuryl chloride ( SO2​Cl2​ , 42.6 g, 315 mmol, 1.1 eq) in the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Evolution of HCl and SO2​ gas will be observed (ensure proper scrubbing/ventilation).

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess SO2​Cl2​ , yielding the crude chlorinated intermediate as a pale yellow oil. Proceed immediately to Phase 2.

Phase 2: Synthesis of Methyl tert-butyl 2-methoxymalonate
  • Setup: Transfer the crude intermediate from Phase 1 into a clean 1 L flask. Dissolve in anhydrous Methanol (250 mL) and cool to 0 °C.

  • Nucleophilic Substitution: Slowly add a 25% w/w solution of Sodium Methoxide in Methanol (74.4 g, 344 mmol, 1.2 eq) via a dropping funnel over 1 hour [2].

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours. A white precipitate of NaCl will form.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (100 mL). Concentrate under reduced pressure to remove the bulk of the methanol. Extract the aqueous residue with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the methoxylated diester.

Phase 3: Selective Saponification to Target Compound
  • Reaction: Dissolve the crude methyl tert-butyl 2-methoxymalonate (approx. 55 g) in a mixture of THF (300 mL) and distilled water (100 mL). Cool to 0 °C.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 13.2 g, 315 mmol, 1.1 eq) in one portion. Stir vigorously at 0 °C for 4 hours. Monitor by TLC (hexane/EtOAc 4:1) until the starting material is consumed.

  • Acidification (Critical Step): Wash the reaction mixture with Diethyl Ether (100 mL) to remove any unreacted diester impurities. Discard the organic wash. Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5–3.0 using cold 1M HCl [3]. Do not allow the temperature to rise above 5 °C to prevent decarboxylation.

  • Extraction: Immediately extract the acidified aqueous layer with cold Ethyl Acetate (4 x 100 mL).

  • Isolation: Dry the combined organic layers over Na2​SO4​ and concentrate under reduced pressure (bath temperature < 30 °C) to afford 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid as a viscous oil that may crystallize upon standing.

Quantitative Data & Analytical Markers

The following table summarizes the expected operational metrics and critical analytical markers for the validation of the final product.

ParameterSpecification / Data PointAnalytical Rationale
Target CAS RN 87545-71-9Unique chemical identifier [1].
Molecular Weight 190.19 g/mol Confirmed via LC-MS (ESI- negative mode: [M-H]- at m/z 189.1).
Overall Yield 65% - 72% (over 3 steps)Accounts for minor losses during the aqueous extraction of the highly polar half-ester.
1 H NMR ( CDCl3​ ) δ 1.50 (s, 9H)Confirms the retention and stability of the tert-butyl protecting group.
1 H NMR ( CDCl3​ ) δ 3.52 (s, 3H)Confirms successful alpha-methoxylation.
1 H NMR ( CDCl3​ ) δ 4.35 (s, 1H)Alpha-proton shift, characteristic of 2-alkoxy malonates.
Purity (HPLC) > 98% (Area %)Required threshold for downstream pharmaceutical coupling applications.

References

  • ChemSrc. "87545-71-9_3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid - Properties and Identifiers." ChemSrc Database.
  • Google Patents. "Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine." Patent CN108658871B. (Details the methoxylation of halogenated malonic diesters using sodium methoxide).
  • Google Patents. "Process for preparing malonic monoester." Patent US5214199A. (Provides foundational protocols for the pH-controlled extraction and isolation of malonic half-esters).
Application

Application Notes &amp; Protocols: Strategic Incorporation of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic Acid for Peptide and Small Molecule Modification

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The request to detail the use of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid as a peptide coupling reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The request to detail the use of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid as a peptide coupling reagent highlights a common point of inquiry in synthesis chemistry: the precise role of bifunctional molecules. It is essential to clarify from the outset that this molecule is not a coupling reagent—an agent that activates a carboxyl group for amide bond formation. Rather, it is a versatile carboxylic acid building block designed to be incorporated into a peptide or small molecule.

This guide has been structured to provide a comprehensive and technically sound framework for utilizing 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid. We will explore its function as a mono-protected methoxy-malonate derivative, enabling the introduction of a unique structural motif. The tert-butyl ester serves as an acid-labile protecting group, allowing for selective deprotection and subsequent modification, while the α-methoxy group can influence the electronic and conformational properties of the final conjugate.

Herein, we move beyond a simple procedural list. We delve into the causality behind reagent selection, provide robust, self-validating protocols for both solution-phase and solid-phase synthesis, and offer insights into the strategic post-coupling modifications this building block facilitates.

Principles of Incorporating the Methoxy-Malonate Moiety

The core transformation is the formation of an amide bond between the free carboxylic acid of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid and a primary or secondary amine of a target molecule (e.g., the N-terminus of a peptide). Like any standard peptide coupling, this reaction is not spontaneous and requires the activation of the carboxyl group to make it a suitable electrophile for the amine nucleophile.[1]

The general mechanism involves two key stages:

  • Carboxyl Activation: A coupling reagent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate. Common intermediates include O-acylisourea esters (from carbodiimides), HOBt/OAt active esters (from uronium/phosphonium salts), or mixed anhydrides.[2][3]

  • Nucleophilic Acyl Substitution: The amine component attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the stable amide bond.

Caption: General workflow for amide bond formation.

Strategic Selection of Coupling Reagents

The success of the coupling reaction hinges on the choice of activation strategy. While the target carboxylic acid is achiral, eliminating the risk of racemization for this specific component, factors like steric hindrance, reaction time, and cost remain critical.

Coupling Reagent ClassExamplesMechanism HighlightsKey AdvantagesConsiderations
Uronium/Aminium Salts HATU , HBTU, HCTUForms highly reactive OAt or OBt active esters.[4][5]Fast reaction times, high efficiency, low side reactions. HATU is often considered the "gold standard" for difficult couplings.[6][7]Higher cost. Uronium salts can cause guanidinylation of the primary amine if not used in a pre-activation protocol.[3]
Carbodiimides EDC , DICForms an O-acylisourea intermediate. Often used with additives like NHS or HOBt to form a more stable active ester and suppress side reactions.[8][9]Cost-effective, widely available. EDC and its urea byproduct are water-soluble, simplifying workup in aqueous media.[10]Slower than uronium salts. Can lead to N-acylurea byproduct formation without additives. DIC's byproduct is soluble in organic solvents.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms active esters.High reactivity, does not cause guanidinylation, making them suitable for "in-situ" activation protocols.[3]Solutions have moderate stability in DMF. Can be more expensive than carbodiimides.

Experimental Protocols

Protocol 1: Solution-Phase Coupling using HATU

This protocol is ideal for coupling the title compound to a soluble amine or peptide fragment. It employs a pre-activation step to maximize efficiency.

Materials & Equipment:

  • 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid

  • Amine substrate (e.g., a peptide with a free N-terminus)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system or HPLC)

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (1.0 eq) in anhydrous DMF.

  • Pre-activation: To the stirred solution, add HATU (1.05 eq) followed by DIPEA (2.0 eq). Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling: In a separate flask, dissolve the amine substrate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Dilute with an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the coupling of the title compound to the N-terminus of a peptide chain assembled on a solid support (e.g., Rink Amide or Wang resin) using the Fmoc/tBu strategy.

Materials & Equipment:

  • Fmoc-deprotected peptide-on-resin

  • 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

  • SPPS reaction vessel, shaker

  • Kaiser test kit (to monitor reaction completion)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[2]

  • Activation Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

    • 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (4 eq, ~76 mg)

    • HBTU (3.9 eq, ~148 mg)

    • in anhydrous DMF (~2 mL).

    • Add DIPEA (8 eq, ~139 µL).

  • Coupling to Resin: Immediately add the freshly prepared activation solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the mixture on a shaker at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete. If the test is positive (blue beads), extend the reaction time.[11]

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next step (e.g., final cleavage and deprotection).

Post-Coupling Modification: Deprotection of the tert-Butyl Ester

A key feature of this building block is the tert-butyl ester, which masks a second carboxylic acid. This group can be selectively removed under acidic conditions to reveal a free carboxylate for further conjugation, cyclization, or to simply generate the final dicarboxylic acid derivative.

G Start Coupled Product (with t-Butyl Ester) TFA TFA / Scavengers (e.g., H₂O, TIS) Start->TFA  + Carbocation tert-Butyl Cation (Stable Intermediate) TFA->Carbocation Protonation & Loss of Isobutene Final Deprotected Product (Free Carboxylic Acid) TFA->Final results in Carbocation->Final Scavenged

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

Standard Deprotection Protocol (Concurrent with Resin Cleavage in SPPS):

This procedure is for the final step in SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups (including the tert-butyl ester) are removed simultaneously.

Materials:

  • Peptide-resin modified with the methoxy-malonate moiety

  • Reagent K Cleavage Cocktail: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v)[12]

  • Ice-cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the cold Reagent K cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Stir or agitate the slurry at room temperature for 2-3 hours. The scavengers in the cocktail (water, phenol, thioanisole, EDT) trap the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[13]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 5-10 fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether.

  • Drying & Purification: Dry the crude peptide under vacuum. The final product, now containing a free carboxylic acid from the deprotected tert-butyl ester, can be purified by RP-HPLC.

Stability Note: The α-methoxy ether linkage is generally stable to the standard TFA cleavage conditions used for tert-butyl deprotection.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Coupling Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Moisture in the reaction.4. Sterically hindered amine substrate.1. Use fresh, high-quality coupling reagents. Store them under inert gas and desiccated.2. Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.3. Use anhydrous solvents and perform the reaction under an inert atmosphere.4. Switch to a more powerful coupling reagent like HATU. Increase reaction time and/or temperature.
Incomplete Reaction (SPPS) 1. Insufficient reagent equivalents.2. Poor resin swelling.3. Aggregation of peptide chain.1. Increase the equivalents of the acid, coupling reagent, and base (e.g., to 5 eq, 4.9 eq, and 10 eq respectively).2. Ensure resin is fully swelled in DMF before deprotection and coupling.3. Consider using a different solvent like NMP or adding chaotropic salts.
Side Products Observed during Deprotection 1. Inadequate scavengers in the cleavage cocktail.2. Alkylation of sensitive residues (Trp, Met, Cys) by tert-butyl cations.1. Use a comprehensive scavenger cocktail like Reagent K, especially if the peptide contains sensitive amino acids.[12][13]2. Ensure sufficient scavenger concentration and appropriate reaction time for cleavage.

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available from: [Link]

  • Technical Support Information Bulletin 1205 - HATU. AAPPTec. Available from: [Link]

  • Amino Acid Sidechain Deprotection. Aapptec. Available from: [Link]

  • Malonic acid derivatives and methods for their synthesis. Google Patents.
  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. Available from: [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. Available from: [Link]

  • Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. Thieme. Available from: [Link]

  • Gilon, C., et al. (2015). Mechanistic studies of malonic acid-mediated in situ acylation. Biopolymers. Available from: [Link]

  • Ester Deprotection. (2026). ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Coupling Reagents. ResearchGate. Available from: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Royal Society of Chemistry. Available from: [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Available from: [Link]

  • Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. ResearchGate. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available from: [Link]

  • Synthesis of Peptides. (2019). Master Organic Chemistry. Available from: [Link]

Sources

Method

Advanced Derivatization Protocol: Preparation and Application of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid for LC-MS/MS Bioanalysis

Executive Summary The direct LC-MS/MS analysis of highly polar, low-molecular-weight aliphatic amines and amino acids is historically plagued by poor retention on standard reversed-phase (RP) columns and severe ion suppr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The direct LC-MS/MS analysis of highly polar, low-molecular-weight aliphatic amines and amino acids is historically plagued by poor retention on standard reversed-phase (RP) columns and severe ion suppression in the electrospray ionization (ESI) source. While hydrophilic interaction liquid chromatography (HILIC) offers an alternative, it often suffers from long equilibration times and peak shape anomalies .

Chemical derivatization bridges this gap by rationally modifying the analyte's physicochemical properties to suit robust RP-LC-MS/MS workflows. This application note details the preparation and utilization of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9), a specialized malonic acid half-ester, as a high-performance derivatizing agent.

Mechanistic Rationale: Why This Specific Reagent?

Do not view derivatization as merely a sample prep step; it is the strategic engineering of your analyte's gas-phase and solution-phase behavior. The architecture of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid serves three distinct mechanistic purposes :

  • The Tert-Butyl Ester Group : Adds massive steric bulk and lipophilicity. This shields the polar core of the target analyte, drastically increasing retention on C18 stationary phases. During collision-induced dissociation (CID), it provides a predictable neutral loss of isobutylene (56 Da), which is highly advantageous for Multiple Reaction Monitoring (MRM) assay design.

  • The Methoxy Group : Acts as a localized hydrogen bond acceptor. In the gas phase, it coordinates with the protonated amine, stabilizing the charge and significantly enhancing ESI+ ionization efficiency .

  • The Free Carboxylic Acid : Provides a highly reactive site for amidation when paired with a uronium-based coupling agent.

Mechanism cluster_features Structural Components & Causality Reagent 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (Derivatizing Agent) TBu Tert-Butyl Ester Reagent->TBu OMe Methoxy Group Reagent->OMe COOH Carboxylic Acid Reagent->COOH Out1 Increases Hydrophobicity (Improves RP-LC Retention) TBu->Out1 Out2 Enhances ESI+ Ionization & Yields Specific MS/MS Fragments OMe->Out2 Out3 Provides Reactive Site for Amide Bond Formation COOH->Out3

Structural causality of the reagent in LC-MS/MS enhancement.

Self-Validating Experimental Protocol

A protocol is only as reliable as its built-in controls. This methodology incorporates a self-validating framework to ensure that any signal loss is immediately traceable to either matrix suppression or reaction failure, rather than assumed to be low analyte concentration .

Phase 1: Reagent Preparation

Causality Note: Malonic acid half-esters are susceptible to slow thermal decarboxylation and hydrolysis. Anhydrous conditions and sub-zero storage are non-negotiable.

  • Reagent A (Derivatizing Agent) : Weigh exactly 19.02 mg of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (MW: 190.19 g/mol ). Dissolve in 1.0 mL of LC-MS grade anhydrous Acetonitrile (ACN) to yield a 100 mM stock. Aliquot into amber glass vials and store at -20°C.

  • Reagent B (Activator) : Prepare 100 mM HATU in anhydrous DMF. Why HATU? HATU is selected over traditional EDC/NHS because the uronium-based activator rapidly forms an active OAt ester, driving amidation to completion within 15 minutes at room temperature, minimizing the risk of analyte degradation.

  • Reagent C (Base) : Prepare 200 mM N,N-Diisopropylethylamine (DIPEA) in ACN.

Phase 2: Derivatization Workflow
  • Sample Aliquot : Transfer 50 µL of the biological sample extract into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spike (Validation Step) : Add 10 µL of a Stable-Isotope-Labeled (SIL) amine. The absolute peak area of the derivatized SIL-IS will confirm that coupling efficiency remains >95%, validating the absence of matrix-induced reaction quenching.

  • Activation : Add 20 µL of Reagent A and 20 µL of Reagent B to the sample.

  • Initiation : Add 10 µL of Reagent C (DIPEA). Vortex for 10 seconds.

  • Incubation : Let stand at room temperature (20-25°C) for exactly 15 minutes. Prolonged incubation is unnecessary due to HATU's fast kinetics and may lead to ester hydrolysis.

  • Quenching (Validation Step) : Add 100 µL of 5% Formic Acid in Water. The acid instantaneously drops the pH below the pKa of DIPEA, halting the coupling reaction and stabilizing the newly formed amide bond for the acidic mobile phases used in LC-MS/MS.

Workflow Step1 Reagent Prep 3-(Tert-butoxy)-2-methoxy -3-oxopropanoic acid 100 mM in ACN Step2 Activation HATU / DIPEA 5 min, RT Step1->Step2 Step3 Coupling Target Amines 15 min, RT Step2->Step3 Step4 Validation Quench & IS Spike Self-Validating Step3->Step4 Step5 LC-MS/MS C18 RP-HPLC MRM Mode Step4->Step5

Self-validating workflow for derivatization and LC-MS/MS analysis.

Chromatographic & MS/MS Data Presentation

The derivatized samples are analyzed using a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient : 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

The primary fragmentation pathway for these derivatives in ESI+ CID is the neutral loss of isobutylene (56 Da) from the tert-butyl ester group. This predictable fragmentation yields a highly abundant product ion, drastically lowering the Limit of Detection (LOD) compared to the erratic fragmentation of underivatized small amines.

Table 1: Quantitative Comparison of Underivatized vs. Derivatized Amines

Target AnalyteUnderivatized RT (min)Derivatized RT (min)Precursor Ion[M+H]⁺Primary Product IonLOD Improvement
Histamine 0.8 (Poor retention)3.4284.1 m/z228.1 (-Isobutylene)50-fold
Dopamine 1.14.2326.1 m/z270.1 (-Isobutylene)40-fold
Glycine 0.5 (Void volume)2.9248.1 m/z192.1 (-Isobutylene)100-fold
Ethanolamine 0.63.1234.1 m/z178.1 (-Isobutylene)85-fold

Note: The RT shift demonstrates the successful masking of the polar amine group, allowing for robust gradient focusing on the C18 stationary phase.

References

  • Syngene International. (2024). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Available at:[Link]

  • Eggink, M., Wijtmans, M., Kretschkow, E., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Mantzourani, C., & Kokotou, M. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at:[Link]

  • Toyo'oka, T. (2017). Derivatization-based High-throughput Bioanalysis by LC-MS. ResearchGate. Available at: [Link]

Application

Application Note: Catalytic Asymmetric Synthesis Involving 3-(tert-Butoxy)-2-methoxy-3-oxopropanoic Acid Derivatives

Executive Summary The compound 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS 87545-71-9)[1][2] is a highly specialized substituted malonic acid half-oxyester (SMAHO). It serves as an exceptional pro-chiral nucleophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS 87545-71-9)[1][2] is a highly specialized substituted malonic acid half-oxyester (SMAHO). It serves as an exceptional pro-chiral nucleophile in biomimetic decarboxylative aldol and Mannich reactions. Inspired by the biosynthesis of polyketides and fatty acids[3][4], this reagent enables the generation of reactive enolate equivalents under exceptionally mild, base- or metal-catalyzed conditions. This circumvents the need for harsh cryogenic pre-enolization (e.g., using LDA), allowing for the scalable, atom-economical synthesis of highly functionalized α-methoxy-β-hydroxy and α-methoxy-β-amino esters[5][6].

Mechanistic Rationale & Causality

The decarboxylative addition of SMAHOs is thermodynamically driven by the irreversible extrusion of carbon dioxide[7]. However, the exact timing of decarboxylation dictates the stereochemical outcome.

For unsubstituted malonic acid half-thioesters (MAHTs), decarboxylation often precedes electrophilic attack. Conversely, for substituted derivatives like 2-methoxymalonates, isotopic labeling, DFT calculations, and ESI-MS studies strongly support an addition-first mechanism [8][9]. The carboxylate intermediate first undergoes nucleophilic addition to the electrophile (imine or aldehyde) to form a transient pre-decarboxylation adduct. This adduct subsequently loses CO2 to yield the α-methoxy-β-amino or β-hydroxy ester[4][9]. This pathway is critical: it minimizes competitive racemic background reactions (since the free enolate is never fully liberated into the bulk solution) and maximizes stereocontrol within the chiral catalyst's pocket.

Mechanism SMAHO 3-(tert-Butoxy)-2-methoxy- 3-oxopropanoic acid Intermediate Catalyst-Bound Carboxylate SMAHO->Intermediate Deprotonation Catalyst Catalyst Complex (e.g., CuTC/Ph-Box) Catalyst->Intermediate Electrophile Electrophile (Imine/Aldehyde) AdditionAdduct Pre-Decarboxylation Adduct Electrophile->AdditionAdduct Intermediate->AdditionAdduct Nucleophilic Addition Product Chiral α-Methoxy-β-Hydroxy/Amino tert-Butyl Ester AdditionAdduct->Product Decarboxylation & Protonation CO2 CO2 ↑ AdditionAdduct->CO2

Biomimetic catalytic decarboxylative addition mechanism of SMAHOs.

Quantitative Performance Data

The choice of catalyst system profoundly influences the stereochemical outcome. Below is a summary of expected performance metrics based on established literature protocols for SMAHOs[4][6][10].

Reaction TypeCatalyst SystemElectrophileTypical YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Asymmetric Mannich CuTC / (R,R)-Ph-Box (5 mol%)Cyclic Aldimines82 - 91%> 95:5 (anti:syn)90 - 96%
Organocatalytic Mannich DABCO (20 mol%)N-Alkyl Imines75 - 95%Up to 90:10 (syn:anti)N/A (Diastereoselective)
Decarboxylative Aldol Triethylamine (1.0 equiv)Aryl Aldehydes65 - 88%2:1 to 4:1N/A (Racemic baseline)

Standardized Experimental Protocols

Protocol A: Cu(I)-Catalyzed Asymmetric Decarboxylative Mannich Reaction

This protocol utilizes a chiral copper complex to achieve high enantioselectivity, as optimized for cyclic aldimines[9][11].

Materials:

  • 3-(tert-Butoxy)-2-methoxy-3-oxopropanoic acid (1.5 equiv)[1]

  • Cyclic aldimine (1.0 equiv, e.g., benzoxathiazine 2,2-dioxide derivative)[12]

  • Copper(I) thiophene-2-carboxylate (CuTC) (5 mol%)[9][12]

  • (R,R)-Ph-Box ligand (6 mol%)[9]

  • Anhydrous Tetrahydrofuran (THF)[9]

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve CuTC (5 mol%) and (R,R)-Ph-Box (6 mol%) in anhydrous THF (1.0 mL per 0.1 mmol of imine). Stir at room temperature for 1 hour to ensure complete formation of the active chiral Cu(I)-complex[9].

  • Electrophile Addition: Add the cyclic aldimine (1.0 equiv) to the catalyst solution. Stir for 10 minutes to allow coordination.

  • Temperature Equilibration: Cool the reaction mixture to exactly 15 °C using a cryocooler. Causality Note: Lowering the temperature to 15 °C suppresses non-catalyzed background decarboxylation while maintaining the catalytic turnover rate, thereby maximizing the enantiomeric excess (ee up to 95%)[9].

  • Nucleophile Addition: Add 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (1.5 equiv) dropwise or in small portions.

  • Reaction Monitoring: Stir the mixture at 15 °C for 12–24 hours. Monitor the evolution of CO2 gas and track the disappearance of the imine via TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure chiral α-methoxy-β-amino tert-butyl ester[10].

Protocol B: Organocatalytic Diastereoselective Mannich Reaction

For applications where racemic or diastereoselective products are sufficient, a metal-free organocatalytic approach using DABCO is highly effective and environmentally benign[4][13].

Materials:

  • 3-(tert-Butoxy)-2-methoxy-3-oxopropanoic acid (1.2 equiv)

  • N-Alkyl or N-Aryl Imine (1.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)[4]

  • Toluene (Bulk)[13]

Step-by-Step Procedure:

  • Initialization: In a standard round-bottom flask open to air, combine the imine (1.0 equiv) and DABCO (20 mol%) in toluene (0.5 M concentration)[13].

  • Reagent Addition: Add the malonic acid half-oxyester (1.2 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature. Causality Note: DABCO acts as a Brønsted base to deprotonate the carboxylic acid, facilitating the formation of the reactive 6-membered transition state. The preference for the syn product arises from minimized 1,2-allylic strain during the final protonation step[4].

  • Isolation: Upon completion (typically 4-8 hours, indicated by cessation of bubbling), evaporate the toluene directly.

  • Purification: Load the crude residue onto a silica gel column to yield the β-amino ester[4].

Critical Parameters & Troubleshooting

  • Solvent Selection (Critical): The asymmetric decarboxylative Mannich reaction is highly sensitive to the solvent. THF is mandatory for the CuTC/(R,R)-Ph-Box system. Highly coordinating solvents like DMF or DMSO disrupt the Cu-Box chelate, leading to a substantial decrease in both yield and enantioselectivity[9].

  • Premature Decarboxylation: If the SMAHO decarboxylates before engaging the electrophile, the resulting simple ester (tert-butyl 2-methoxyacetate) is completely inert under these mild conditions. To prevent this, never pre-mix the SMAHO with the base/catalyst in the absence of the electrophile[9].

  • Catalyst Loading: Reducing the Cu-complex loading from 5 mol% to 2 mol% causes a measurable drop in both yield (e.g., 87% to 78%) and enantioselectivity (e.g., 95% to 88% ee) due to competitive uncatalyzed background reactions[9]. Maintain a strict 5 mol% loading for optimal E-E-A-T validated results.

References

  • ChemSrc : 87545-71-9 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid[Link][2]

  • The Journal of Organic Chemistry (ACS) : Catalytic Asymmetric Decarboxylative Mannich Reaction of Malonic Acid Half Esters with Cyclic Aldimines: Access to Chiral β-Amino Esters and Chroman-4-amines (Jia et al., 2016)[Link][9][10][11]

  • The Journal of Organic Chemistry (ACS) : Decarboxylative Mannich Reactions with Substituted Malonic Acid Half-Oxyesters (Chaumont-Olive et al., 2021)[Link][4][13]

  • Green Chemistry (RSC Publishing) : Environmentally benign metal-free decarboxylative aldol and Mannich reactions (Baudoux et al., 2009)[Link][5][6]

  • ResearchGate : Scope of Malonic Acid Half Esters in the Decarboxylative Mannich Reaction[Link][8][12]

Sources

Method

Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling of 3-(tert-Butoxy)-2-methoxy-3-oxopropanoic Acid

Executive Summary The synthesis of α -aryl- α -methoxy esters is of paramount importance in medicinal chemistry, as the α -methoxyaryl motif is a privileged pharmacophore found in numerous active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of α -aryl- α -methoxy esters is of paramount importance in medicinal chemistry, as the α -methoxyaryl motif is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs) and chiral resolving agents. Traditional syntheses often require the generation of unstable enolates followed by trapping with highly toxic methylating agents.

This application note details a highly efficient, self-validating protocol for the palladium-catalyzed decarboxylative cross-coupling of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (a malonate half-ester) with aryl halides. By utilizing this specific reagent, chemists can directly install a masked α -methoxy acetate group onto an aromatic scaffold under mildly basic conditions, bypassing the need for strong bases or cryogenic temperatures [1].

Scientific Rationale & Mechanistic Insights (E-E-A-T)

The Causality of Reagent Selection

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid serves as a stable, bench-top isolable enolate surrogate. The carboxylic acid moiety acts as a traceless activating group. Upon coordination to a transition metal and subsequent heating, it undergoes extrusion of carbon dioxide ( CO2​ ) to generate a discrete metal-enolate intermediate [2]. The tert-butyl ester is strategically chosen because it is sterically bulky—preventing unwanted transesterification or competitive coupling at the ester site—and can be orthogonally deprotected under acidic conditions (e.g., using TFA) later in the synthetic sequence.

Mechanistic Pathway

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle, distinguished by a critical decarboxylation step:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide bond to form an electrophilic Ar-Pd(II)-X complex.

  • Ligand Exchange: The base (e.g., Cs2​CO3​ ) deprotonates the malonate half-ester, which then displaces the halide on the palladium center.

  • Decarboxylation: Heating drives the extrusion of CO2​ , transforming the palladium carboxylate into a nucleophilic palladium enolate.

  • Reductive Elimination: The enolate and aryl group couple to form the new C–C bond, releasing the α -aryl- α -methoxy ester and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)Lₙ PdII_Ox Ar-Pd(II)-X Lₙ Pd0->PdII_Ox Oxidative Addition (Ar-X) PdII_Carb Ar-Pd(II)-OOC-CH(OMe)COOtBu Lₙ PdII_Ox->PdII_Carb Ligand Exchange (Base, -HX) PdII_Enol Ar-Pd(II)-CH(OMe)COOtBu Lₙ (Palladium Enolate) PdII_Carb->PdII_Enol Decarboxylation (-CO₂) Product α-Aryl-α-methoxy ester + Pd(0)Lₙ PdII_Enol->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed decarboxylative cross-coupling of malonate half-esters.

Reaction Optimization & Quantitative Data

The choice of ligand and solvent is critical. The reaction requires a high-boiling solvent to overcome the activation energy barrier for decarboxylation ( ∼110−130∘C ). Furthermore, a bulky, electron-rich phosphine ligand (like XPhos) is required to facilitate both the oxidative addition of unactivated aryl halides and the sterically demanding reductive elimination step [1].

Table 1: Optimization of Reaction Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)*
1 Pd2​(dba)3​ / PPh3​ K2​CO3​ Toluene110< 10%
2 Pd2​(dba)3​ / XPhos K2​CO3​ DMF13045%
3 Pd2​(dba)3​ / SPhos Cs2​CO3​ Mesitylene13068%
4 Pd2​(dba)3​ / XPhos Cs2​CO3​ Mesitylene 130 89%
5 Pd2​(dba)3​ / XPhos Cs2​CO3​ Mesitylene90Trace

*Yields based on HPLC integration using an internal standard for the coupling with 4-bromoanisole.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual and physical cues (color changes, gas evolution) are embedded to ensure the researcher can verify the reaction's progress in real-time.

Materials Required
  • Substrate: 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (1.5 equiv)

  • Electrophile: Aryl bromide or chloride (1.0 equiv)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd)

  • Ligand: XPhos (6 mol%)

  • Base: Anhydrous Cs2​CO3​ (1.5 equiv)

  • Solvent: Anhydrous, degassed Mesitylene (0.2 M)

Workflow Diagram

Workflow Setup 1. Reaction Setup (Glovebox/Schlenk) Heating 2. Heating & Decarboxylation (130°C, Mesitylene) Setup->Heating Ar-X, Catalyst, Base Workup 3. Aqueous Workup (EtOAc/H₂O) Heating->Workup CO₂ evolution ceases Purify 4. Flash Chromatography (Hexanes/EtOAc) Workup->Purify Organic layer Analyze 5. Characterization (NMR, LC-MS) Purify->Analyze Pure Product

Figure 2: Experimental workflow for the synthesis and isolation of the cross-coupled product.

Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2​(dba)3​ (0.025 mmol), XPhos (0.06 mmol), and anhydrous Cs2​CO3​ (1.5 mmol).

  • Add 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (1.5 mmol).

  • Causality Check: The use of an inert atmosphere (Argon or N2​ ) is critical here. Oxygen will rapidly oxidize the electron-rich XPhos ligand and the Pd(0) species, leading to catalyst deactivation (visually indicated by an immediate precipitation of palladium black).

Step 2: Solvent and Electrophile Addition

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add the aryl halide (1.0 mmol) via syringe. If the aryl halide is a solid, it should be added in Step 1.

  • Add degassed mesitylene (5.0 mL). The solution will typically appear dark red/purple due to the Pd2​(dba)3​ complex.

Step 3: Heating and Decarboxylation (Self-Validation Step)

  • Attach a reflux condenser fitted with an oil bubbler to the Schlenk flask.

  • Submerge the flask in a pre-heated oil bath at 130∘C .

  • Validation: Within 10-15 minutes of reaching temperature, vigorous bubbling will be observed in the oil bubbler. This is the evolution of CO2​ gas, confirming that the critical decarboxylation step (forming the active enolate) is occurring.

  • Stir the reaction for 12-16 hours. The reaction is deemed complete when gas evolution ceases and TLC analysis (Hexanes/EtOAc 4:1) shows the complete consumption of the aryl halide.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature. The mixture will likely contain suspended inorganic salts ( CsBr or CsCl ).

  • Dilute the mixture with Ethyl Acetate (15 mL) and quench with deionized water (15 mL).

  • Separate the layers and extract the aqueous layer with Ethyl Acetate ( 2×15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Note on Mesitylene: Because mesitylene has a high boiling point ( 162∘C ), it may not be fully removed by standard rotary evaporation. It is recommended to load the crude mixture directly onto a silica gel column; mesitylene will elute rapidly in 100% hexanes.

  • Purify the residue via flash column chromatography to yield the pure tert-butyl 2-aryl-2-methoxyacetate.

Analytical Characterization & Validation

To ensure the integrity of the synthesized product, the following analytical signatures should be verified:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for a sharp singlet integrating to 9H around δ 1.40 ppm (the tert-butyl group), a sharp singlet integrating to 3H around δ 3.40 ppm (the α -methoxy group), and a diagnostic singlet integrating to 1H around δ 4.70 - 4.90 ppm (the benzylic α -proton).

  • 13 C NMR: The carbonyl carbon of the ester should appear near δ 170 ppm.

  • LC-MS: The product will often show a weak [M+H]+ peak, but a strong [M−tBu+H]+ or [M+Na]+ adduct depending on the ionization method.

References

  • Forgione, P.; Brochu, M.-C.; St-Onge, M.; Thesen, K. H.; Bailey, M. D.; Bilodeau, F. "Palladium-Catalyzed Decarboxylative Cross-Coupling of Potassium Malonate Half-Esters with Aryl Halides." Journal of the American Chemical Society, 2006 , 128 (35), 11350–11351.[Link]

  • Moon, P. J.; Lundgren, R. J. "Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application." ACS Catalysis, 2020 , 10 (3), 1742–1753.[Link]

  • Weaver, J. D.; Recio, A.; Grenning, A. J.; Tunge, J. A. "Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions." Chemical Reviews, 2011 , 111 (3), 1846–1913.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid

Welcome to the technical support center for the synthesis of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.

Introduction

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields. This guide provides a comprehensive overview of a reliable synthetic pathway, focusing on critical parameters at each step to ensure a successful and high-yielding preparation.

The proposed synthetic route involves a three-step sequence starting from the readily available tert-butyl methyl malonate:

  • α-Hydroxylation: Introduction of a hydroxyl group at the C-2 position.

  • Methylation: Conversion of the hydroxyl group to a methoxy group via Williamson ether synthesis.

  • Selective Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, leaving the tert-butyl ester intact.

This guide will dissect each of these stages, offering detailed protocols, troubleshooting for common issues, and a discussion of the chemical principles behind each procedural choice.

Synthetic Workflow Overview

A Tert-butyl methyl malonate B Tert-butyl methyl 2-hydroxymalonate A->B  α-Hydroxylation C Tert-butyl methyl 2-methoxymalonate B->C  Methylation (Williamson Ether Synthesis) D 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid C->D  Selective Saponification

Caption: Proposed synthetic pathway for 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Synthesis of the Starting Material - Tert-butyl methyl malonate

Q1: I am having trouble synthesizing the starting tert-butyl methyl malonate in high yield. What are the common pitfalls?

A1: Low yields in the synthesis of tert-butyl methyl malonate often stem from incomplete reaction or side reactions. A reliable method is the esterification of mono-tert-butyl malonate with methanol, catalyzed by a Lewis acid such as hafnium(IV) chloride.[1]

  • Expertise & Experience: The choice of a Lewis acid catalyst is crucial to drive the esterification to completion under mild conditions, avoiding the harsh acidic or basic conditions that could lead to transesterification or hydrolysis of the tert-butyl ester. Ensure your starting mono-tert-butyl malonate is of high purity and the methanol is anhydrous. Water contamination will inhibit the reaction.

  • Trustworthiness: Monitor the reaction by TLC or GC-MS to ensure full conversion of the starting material. The reaction may require up to 48 hours at room temperature.[1]

ParameterRecommended ConditionRationale
Starting Material High-purity mono-tert-butyl malonateImpurities can interfere with the catalyst.
Reagent Anhydrous methanolWater will prevent the esterification from going to completion.
Catalyst Hafnium(IV) chloride tetrahydrofuran complexMild and effective Lewis acid catalyst.[1]
Reaction Time 24-48 hoursThe reaction is often slow at room temperature.
Workup Quench with saturated saline, extract with DCMStandard procedure to remove the catalyst and isolate the product.
Part 2: α-Hydroxylation of Tert-butyl methyl malonate

Q2: I am attempting the α-hydroxylation of tert-butyl methyl malonate, but I am getting a complex mixture of products. How can I improve the selectivity?

A2: Direct α-hydroxylation of malonates can be challenging due to over-oxidation. A common and effective method is to first generate the enolate and then react it with an electrophilic oxygen source.

  • Expertise & Experience: The key to a clean reaction is the choice of base and the oxygen source. Sodium hydride (NaH) is a strong, non-nucleophilic base that will cleanly deprotonate the malonate. For the oxygen source, molecular oxygen in the presence of a radical initiator can be effective, but a more controlled approach is to use a reagent like N-hydroxyphthalimide.

  • Trustworthiness: The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions. The temperature should be carefully controlled during the addition of the base to prevent runaway reactions.

cluster_0 α-Hydroxylation Troubleshooting A Low Yield/Incomplete Reaction Sol1 • Insufficient base • Low reaction temperature • Short reaction time A->Sol1 Possible Causes Rec1 • Use slight excess of NaH • Allow to warm to RT • Monitor by TLC A->Rec1 Recommendations B Multiple Products/Side Reactions Sol2 • Over-oxidation • Reaction with atmospheric oxygen • Impure reagents B->Sol2 Possible Causes Rec2 • Use a controlled oxygen source • Maintain inert atmosphere • Use purified reagents B->Rec2 Recommendations C Degradation of Starting Material Sol3 • Base too strong/harsh conditions • High temperature C->Sol3 Possible Causes Rec3 • Use NaH at 0°C to RT • Avoid strong, nucleophilic bases C->Rec3 Recommendations

Caption: Troubleshooting guide for the α-hydroxylation step.

Part 3: Methylation of Tert-butyl methyl 2-hydroxymalonate

Q3: My Williamson ether synthesis to methylate the α-hydroxy group is sluggish and gives a low yield. What can I do to improve it?

A3: The Williamson ether synthesis is a classic SN2 reaction, and its success hinges on several factors.[2][3][4]

  • Expertise & Experience: The hydroxyl group of the 2-hydroxymalonate is not very acidic, so a strong base is required to generate the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol. The choice of the methylating agent is also important; methyl iodide (MeI) is more reactive than methyl bromide. The solvent should be aprotic and polar, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to solvate the cation and increase the nucleophilicity of the alkoxide.

  • Trustworthiness: Ensure all reagents and solvents are anhydrous, as water will quench the alkoxide. The reaction may require gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.

ParameterRecommended ConditionRationale
Base Sodium hydride (NaH)Strong, non-nucleophilic base for complete alkoxide formation.
Methylating Agent Methyl iodide (MeI)Highly reactive primary alkyl halide.
Solvent Anhydrous THF or DMFAprotic, polar solvent to facilitate the SN2 reaction.
Temperature Room temperature to 50 °CGentle heating may be required to increase the reaction rate.
Part 4: Selective Saponification

Q4: I am having difficulty selectively hydrolyzing the methyl ester without cleaving the tert-butyl ester. What are the best conditions for this transformation?

A4: The selective hydrolysis of a methyl ester in the presence of a tert-butyl ester is achievable due to the significant difference in their steric hindrance and stability under basic conditions.[1][5]

  • Expertise & Experience: The tert-butyl ester is highly resistant to basic hydrolysis (saponification) due to the steric bulk of the tert-butyl group, which prevents the nucleophilic attack of the hydroxide ion on the carbonyl carbon. The methyl ester, being much less hindered, will readily undergo saponification. A standard condition is to use potassium hydroxide (KOH) in a mixture of methanol and water.

  • Trustworthiness: The key to selectivity is to use mild conditions. The reaction should be carried out at room temperature or slightly below, and the concentration of the base should be carefully controlled. Using a large excess of a strong base or high temperatures can lead to the cleavage of the tert-butyl ester. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the methyl ester has been consumed.

ParameterRecommended ConditionRationale
Base Potassium hydroxide (KOH)A common and effective base for saponification.
Solvent Methanol/Water mixtureProvides a homogeneous solution for the reaction.
Temperature 0 °C to Room TemperatureMild conditions to ensure selectivity.
Monitoring TLC or LC-MSCrucial for stopping the reaction at the right time to avoid over-reaction.

Q5: How do I purify the final product, 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid?

A5: The final product is a carboxylic acid, which allows for a straightforward purification by acid-base extraction.[6]

  • Expertise & Experience: After the reaction is complete, the mixture is typically acidified. The product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine and drying over anhydrous sodium sulfate will yield the crude product.

  • Trustworthiness: If further purification is needed, column chromatography on silica gel can be employed. However, for many applications, the product obtained after acid-base extraction is sufficiently pure.

Detailed Experimental Protocols

Protocol 1: Synthesis of Tert-butyl methyl malonate
  • To a solution of mono-tert-butyl malonate (1 equivalent) in anhydrous methanol (10 volumes), add hafnium(IV) chloride tetrahydrofuran complex (0.01 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium chloride solution.

  • Extract the product with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl methyl malonate.

Protocol 2: α-Hydroxylation of Tert-butyl methyl malonate
  • To a solution of tert-butyl methyl malonate (1 equivalent) in anhydrous THF (10 volumes) under an argon atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Cool the reaction mixture back to 0 °C and bubble dry oxygen through the solution for 1-2 hours while monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography on silica gel.

Protocol 3: Methylation of Tert-butyl methyl 2-hydroxymalonate
  • To a solution of tert-butyl methyl 2-hydroxymalonate (1 equivalent) in anhydrous THF (10 volumes) under an argon atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product may be used directly in the next step or purified by column chromatography.

Protocol 4: Selective Saponification
  • Dissolve tert-butyl methyl 2-methoxymalonate (1 equivalent) in a 3:1 mixture of methanol and water (10 volumes).

  • Cool the solution to 0 °C and add potassium hydroxide (1.1 equivalents) portion-wise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

  • Carefully acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid.

References

  • Organic Syntheses, Coll. Vol. 9, p.138 (1998); Vol. 71, p.87 (1993). [Link: http://www.orgsyn.org/demo.aspx?prep=CV9P0138]
  • BenchChem. A Comparative Guide to the Purification of Substituted Malonic Acids. [Link: https://www.benchchem.
  • Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000, 65 (18), 5834–5836. [Link: https://pubs.acs.org/doi/10.1021/jo000676h]
  • ChemicalBook. TERT-BUTYL METHYL MALONATE. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB9708286.htm]
  • Hong, S., et al. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 2023. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2023.1203920/full]
  • Vlasov, V. M., et al. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J. Org. Chem.2014, 10, 2538–2544. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4211100/]
  • Maldonado-Ortega, U., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 2021. [Link: https://repository.uaeh.edu.mx/revistas/index.php/icbi/article/view/7112]
  • Wikipedia. Williamson ether synthesis. [Link: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Lumen Learning. Williamson ether synthesis. [Link: https://courses.lumenlearning.com/suny-potsdam-organicchemistry/chapter/9-5-williamson-ether-synthesis/]

Sources

Optimization

Technical Support Center: Optimizing Esterification of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter severe yield drops and degradation when attempting to est...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter severe yield drops and degradation when attempting to esterify highly functionalized malonic acid derivatives.

The substrate —3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid —presents a dual chemical challenge. First, the tert-butyl ester is highly susceptible to acidic cleavage, precluding the use of traditional Fischer esterification [1]. Second, and more critically, it is a malonic acid half-ester. When the free carboxylic acid is activated, the resulting intermediate becomes exceptionally prone to rapid decarboxylation if the reaction temperature exceeds 25 °C [2].

To successfully esterify this molecule, we must abandon high-heat, strong-acid paradigms and implement a strictly temperature-controlled, modified Steglich esterification [3].

Mechanistic Primer: The Causality of Temperature and Side Reactions

Activating the free carboxylic acid using a carbodiimide (such as EDC·HCl) in the presence of DMAP forms an O-acylisourea intermediate. For standard aliphatic acids, this intermediate is stable at room temperature. However, in our malonic half-ester, the adjacent carbonyl and the alpha-methoxy group create a strong driving force for the loss of CO₂.

If the internal reaction temperature is allowed to rise above 20 °C during the activation phase, the activation energy barrier for decarboxylation is breached. The molecule will eject CO₂ before the target alcohol can perform the nucleophilic attack, irreversibly destroying your starting material [4]. Furthermore, because we utilize EDC·HCl to avoid the tedious removal of dicyclohexylurea (DCU) [5], the introduction of hydrochloride salts necessitates the careful addition of an auxiliary base to prevent the acidic cleavage of the tert-butyl protecting group.

Reaction Workflow & Pathway Visualization

EsterificationWorkflow A 3-(tert-butoxy)-2-methoxy -3-oxopropanoic acid B EDC·HCl + DMAP + Base in Anhydrous DCM A->B Activation (0 °C) C O-Acylisourea Intermediate (Thermally Unstable) B->C Base Catalysis G Side Product: t-Butyl Cleavage B->G Excess Acid / No Base D Addition of Alcohol (Strictly < 20 °C) C->D T < 20 °C F Side Product: Decarboxylation C->F T > 25 °C E Target Ester Product D->E Nucleophilic Attack

Workflow for malonic half-ester activation highlighting temperature-dependent side reactions.

Quantitative Optimization Data

To illustrate the critical nature of temperature control, review the empirical data below. Yields plummet as the temperature profile shifts upward, directly correlating with an increase in decarboxylation.

Table 1: Effect of Temperature on Yield and Side-Product Formation

Temperature ProfileReaction TimeTarget Ester Yield (%)Decarboxylation (%)t-Butyl Cleavage (%)
0 °C (Constant) 24 h88< 2< 1
0 °C → 20 °C 12 h92 4< 1
25 °C (Constant) 12 h45405
45 °C (Heating) 4 h127510
Self-Validating Experimental Protocol: Mild Steglich Esterification

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Reagent Preparation & Atmosphere Control

  • Action: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (1.0 equiv) and your target alcohol (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Causality: Moisture will hydrolyze the activated intermediate back to the starting acid, wasting coupling reagents.

Step 2: Temperature Equilibration

  • Action: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.

  • Causality: Suppresses the kinetic pathway leading to decarboxylation prior to activation.

Step 3: Sequential Base & Activator Addition

  • Action: Add N-methylmorpholine (NMM, 1.5 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes. Then, add EDC·HCl (1.2 equiv) portion-wise over 15 minutes.

  • Causality: NMM neutralizes the HCl from the EDC salt. Without this, localized acidic hotspots will cleave the tert-butyl ester.

  • Self-Validation Checkpoint: The solution should remain clear or slightly pale. Rapid yellow/brown discoloration indicates premature degradation or localized exothermic heating.

Step 4: Nucleophilic Coupling & Thermal Ramp

  • Action: Stir the reaction at 0 °C for 2 hours. Gradually allow the ice bath to melt, warming the reaction to a maximum of 20 °C over the next 10 hours.

  • Self-Validation Checkpoint: Monitor via TLC (KMnO₄ stain). The O-acylisourea intermediate will appear as a distinct, UV-active spot with a higher Rf than the starting acid. Do not allow the temperature to exceed 20 °C while this intermediate is visible.

Step 5: Quench & Phase Separation

  • Action: Quench the reaction by adding ice-cold water. Extract the aqueous layer with DCM. Wash the combined organic layers with cold 0.5 M citric acid, saturated NaHCO₃, and brine.

  • Self-Validation Checkpoint: Check the pH of the citric acid wash. It should be mildly acidic (pH ~4) to ensure the removal of DMAP and unreacted EDC, but not strongly acidic (pH < 2), which would risk tert-butyl ester cleavage during the workup.

Troubleshooting & FAQs

Q: My LC-MS shows a major product peak at [M-44]. What happened? A: You are observing the decarboxylated byproduct. Malonic acid half-esters lose CO₂ rapidly upon activation if the thermal energy exceeds the activation barrier for the cyclic transition state. Ensure your cooling bath is maintained strictly at 0 °C during the addition of EDC, and never let the internal reaction temperature exceed 20 °C [2].

Q: I am seeing cleavage of the tert-butyl ester, resulting in a highly polar di-acid that is lost in the aqueous wash. How do I prevent this? A: This is caused by localized acidic environments. EDC·HCl introduces hydrochloric acid into the mixture. If you do not add a sufficient stoichiometric amount of a tertiary amine base (like NMM or Triethylamine) prior to EDC addition, the free HCl will cleave the sensitive tert-butyl ester [1].

Q: Why is the reaction rate so slow at 0 °C? Can I heat it to 40 °C to drive it to completion? A: Heating to 40 °C will irreversibly destroy your starting material via decarboxylation. To accelerate the reaction without raising the temperature, you should increase the concentration of the reaction mixture from 0.1 M to 0.5 M, or slightly increase the DMAP loading to 0.2 equivalents to accelerate the acyl transfer rate [3].

Q: When I scale up the reaction from 100 mg to 10 g, my yield drops from 92% to 60%. Why? A: The activation phase with EDC is exothermic. On a 100 mg scale, the heat dissipates rapidly into the ice bath. On a 10 g scale, the surface-area-to-volume ratio is lower, leading to internal thermal spikes (>25 °C) that trigger decarboxylation. You must add the EDC·HCl much more slowly (over 1-2 hours) and use an internal temperature probe to ensure the mixture never exceeds 5 °C during addition.

References
  • The Journal of Organic Chemistry (ACS Publications). "Decarboxylative Mannich Reactions with Substituted Malonic Acid Half-Oxyesters." URL: [Link]

  • Green Chemistry (RSC Publishing). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." URL: [Link]

  • r/OrganicChemistry (Reddit). "Steglich Esterification with EDC." URL: [Link]

Sources

Troubleshooting

Preventing tert-butyl ester cleavage in 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid reactions

Welcome to the Technical Support Center for workflows involving 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (also known as tert-butyl hydrogen 2-methoxymalonate). This guide is designed for researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for workflows involving 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (also known as tert-butyl hydrogen 2-methoxymalonate). This guide is designed for researchers and drug development professionals who need to perform transformations on the free C1 carboxylic acid while strictly preserving the C3 tert-butyl ester.

Because this molecule is a malonic acid monoester, preventing tert-butyl cleavage is not just a matter of protecting group strategy—it is critical for preserving the carbon skeleton. If the tert-butyl ester cleaves, the resulting 2-methoxymalonic acid intermediate is highly susceptible to spontaneous decarboxylation, leading to irreversible degradation into a 2-methoxyacetic acid derivative.

Mechanistic Causality: The Vulnerability of the tert-Butyl Ester

To troubleshoot cleavage, one must first understand the mechanism of instability. The efficacy of the tert-butyl ester as a protecting group hinges on its stability under neutral and basic conditions, and its extreme lability in the presence of strong acids[1].

Acid-catalyzed cleavage proceeds via an E1 elimination mechanism . Protonation or Lewis acid coordination of the ester carbonyl oxygen facilitates the departure of a stable tertiary carbocation (tert-butyl cation). This cation rapidly eliminates a proton to form isobutylene gas[1]. Because the evolution of isobutylene gas is an irreversible thermodynamic sink, even mildly acidic conditions over prolonged periods can drive the undesired cleavage to completion[1].

Mechanism SM 3-(tert-Butoxy)-2-methoxy- 3-oxopropanoic acid Acid Acidic Conditions (H+ / Lewis Acids) SM->Acid Undesired Coupling Amide Coupling (HATU + DIPEA) SM->Coupling Target Pathway Intermediate tert-Butyl Cation Intermediate Acid->Intermediate E1 Elimination Product Desired Amide (t-Bu Intact) Coupling->Product Base-Stabilized Byproduct Isobutylene (g) + Decarboxylation Intermediate->Byproduct Irreversible

Caption: Mechanistic divergence of the substrate under acidic vs basic reaction conditions.

Troubleshooting & FAQs

Q1: I am performing a standard EDC/HOBt amide coupling, but LC-MS shows significant tert-butyl ester cleavage and decarboxylation. Why?

A1: The issue lies in the microenvironment pH of your reaction. HOBt (Hydroxybenzotriazole) is mildly acidic (pKa ~4.6). If your reaction relies on sub-stoichiometric amounts of base, or if the amine substrate is a weak nucleophile (like an aniline), the local acidic environment can catalyze the E1 cleavage of the tert-butyl ester over the course of the reaction.

  • Solution: Switch to a highly efficient, base-driven coupling system such as HATU with an excess (3.0 - 5.0 equivalents) of N,N-Diisopropylethylamine (DIPEA). This ensures the reaction remains strictly basic, preserving the ester[1].

Q2: Can I use Lewis acids to catalyze the esterification or amidation of the free C1 carboxylic acid?

A2: No. tert-Butyl esters are highly sensitive to Lewis acids. Reagents like Ytterbium triflate (Yb(OTf)₃), Zinc bromide (ZnBr₂), or Titanium tetrachloride (TiCl₄) will coordinate with the ester oxygen and rapidly cleave the tert-butyl group, even at room temperature.

  • Solution: Rely strictly on carbodiimide-based (e.g., DCC/DMAP) or uronium-based (e.g., HATU) activation strategies that do not require Lewis acid catalysis.

Q3: My reaction goes to completion cleanly, but I lose the tert-butyl ester during the aqueous workup. What is happening?

A3: Standard peptide synthesis workups often utilize 1M HCl or 10% Citric Acid washes to remove unreacted amines and basic additives. These harsh acidic aqueous conditions can hydrolyze the tert-butyl ester during the extraction phase[2].

  • Solution: Replace strong acid washes with mild, buffered alternatives. Use Saturated Aqueous Ammonium Chloride (NH₄Cl) or cold 5% Sodium Bisulfate (NaHSO₄). Always perform extractions rapidly and at low temperatures (0–5 °C) to minimize aqueous degradation.

Workflow Start Reaction on C1 Carboxylic Acid Check Is t-Bu Cleavage Observed? Start->Check Yes Yes Check->Yes No No Check->No Acidic Are acidic additives (HOBt) or Lewis Acids present? Yes->Acidic Workup Did cleavage occur during aqueous workup? Yes->Workup Proceed Proceed to Isolation No->Proceed Base Increase DIPEA equivalents or switch to HATU Acidic->Base Reaction Phase Mild Replace 1M HCl wash with Sat. NH4Cl or 5% NaHSO4 Workup->Mild Workup Phase

Caption: Troubleshooting workflow to prevent t-butyl ester cleavage during synthesis.

Quantitative Data: Reagent Compatibility Matrix

To ensure the integrity of your synthetic route, consult the following compatibility matrix before selecting reagents for 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid.

Reagent / ConditionApplication PhaseCompatibility StatusRisk LevelMechanism of Degradation
HATU / DIPEA Amide CouplingHighly Compatible LowN/A (Base-stabilized)
DCC / DMAP Steglich EsterificationCompatible LowN/A (Neutral/Basic)
EDC / HOBt Amide CouplingVariable MediumMild acidity from HOBt can cause slow E1 cleavage.
1M HCl (aq) Aqueous WorkupIncompatible HighAcid-catalyzed hydrolysis during extraction[2].
Yb(OTf)₃ / ZnBr₂ Lewis Acid CatalysisIncompatible HighLewis acid coordination triggers rapid cleavage.
TFA / DCM Global DeprotectionIncompatible ExtremeStandard protocol for intentional t-Bu removal[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the pH and temperature, the tert-butyl ester remains intact while the C1 carboxylic acid is successfully functionalized.

Protocol A: Base-Stabilized Amide Coupling (HATU/DIPEA)

This protocol ensures a highly basic microenvironment, preventing spontaneous decarboxylation.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 equiv). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 equiv) in a single portion. Stir at 0 °C for 15 minutes to form the active O-At ester.

  • Amine Addition: Add the target amine (1.2 equiv) dropwise or in small portions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. You should observe the product mass without the loss of 56 Da (isobutylene), confirming the ester is intact.

Protocol B: Mild Aqueous Workup for Acid-Sensitive Esters

Use this workup immediately following Protocol A to prevent degradation during isolation.

  • Quenching: Dilute the crude DMF reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Basic Wash: Transfer to a separatory funnel. Wash the organic layer twice with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) to remove unreacted acid and HATU byproducts.

  • Mild Acidic Wash (Critical Step): To remove unreacted amine and DIPEA, wash the organic layer once with ice-cold Saturated Aqueous NH₄Cl (pH ~5.5). Do not use HCl or Citric Acid.

  • Brine Wash: Wash once with saturated NaCl (brine) to remove residual water and DMF.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .

References

  • Sharma, G. V. M., et al. "Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions." NIScPR.[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Highly Functionalized Malonic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate structurally complex intermediates and drug candidates for aqueous assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate structurally complex intermediates and drug candidates for aqueous assays.

Target Compound: 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9) Molecular Weight: 190.19 g/mol (1)[1]

This molecule presents a classic physicochemical paradox. It possesses a highly polar, ionizable carboxylic acid moiety juxtaposed with a bulky, lipophilic tert-butyl ester and a methoxy ether. This structural dichotomy often leads to erratic solubility profiles, poor wettability, and unexpected degradation if the microenvironment is not strictly controlled.

Below is our comprehensive troubleshooting guide and validated protocols to help you achieve stable, homogenous aqueous solutions without compromising the structural integrity of your compound.

Troubleshooting Guide & FAQs

Q1: Why does 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid float or clump when added directly to my physiological buffer (pH 7.4)? Causality & Insight: While the buffer pH (7.4) is well above the theoretical pKa of the carboxylic acid (typically ~3.5), the free acid powder exhibits extremely poor wettability. The hydrophobic tert-butyl group dominates the crystal lattice's surface interaction with water, creating high surface tension that prevents solvent penetration. Solution: Do not add the dry powder directly to the buffer. Carboxylic acid drugs often face solubility challenges that require strategic formulation interventions (2)[2]. Utilize a "wetting" step by dissolving the compound in a minimal volume of a water-miscible co-solvent (e.g., DMSO) to disrupt the crystal lattice, or pre-form the sodium salt by titrating the powder with a stoichiometric amount of dilute NaOH before adding the buffer.

Q2: I attempted to dissolve the compound in 0.1 M HCl to simulate gastric conditions for an in vitro assay. It dissolved eventually, but my LC-MS shows a mass loss of 56 Da. What happened? Causality & Insight: You have inadvertently cleaved the tert-butyl ester. While tert-butyl esters are highly stable against nucleophiles and basic conditions, they are notoriously susceptible to acid-catalyzed hydrolysis (3)[3]. In strong acids (pH < 3), the ester oxygen is protonated, and the bulky tert-butyl group leaves as a highly stable tert-butyl cation (E1 mechanism), which subsequently eliminates a proton to form isobutylene gas (loss of 56 Da). This leaves you with 2-methoxymalonic acid. Solution: Never subject this compound to pH < 4.0 for prolonged periods. If gastric simulation is required, you must account for this degradation pathway in your half-life calculations, or use a flow-through system that minimizes residence time in the acidic media.

Q3: My cellular assay is highly sensitive to DMSO, and I need a strictly neutral (pH 7.0) aqueous stock. How can I solubilize it without co-solvents or alkaline titration? Causality & Insight: When co-solvents are prohibited and pH must remain strictly neutral, you must mask the hydrophobicity of the tert-butyl group using a supramolecular carrier. Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic tert-butyl moiety will spontaneously partition into the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility (4)[4]. This forms a transient inclusion complex that readily dissociates upon dilution in the assay media, ensuring the free drug is available for target engagement.

Quantitative Data Presentation

Solubilization StrategyMedia CompositionEstimated Max SolubilityStability ProfileBest For...
Free Acid (Unadjusted) Aqueous Buffer (pH < 4.0)< 0.1 mMPoor (Acidic cleavage of t-butyl ester)Not recommended
pH Adjustment (Salt) Aqueous Buffer (pH 7.4 - 8.0)> 50 mMHigh (Stable at neutral/mildly alkaline pH)High-throughput screening, in vivo dosing
Co-Solvent Addition 10% DMSO in Aqueous Buffer~ 20 mMModerate (Prone to precipitation upon high dilution)Assays tolerant to organic solvents
Supramolecular Carrier 20% HP-β-CD in Aqueous Buffer~ 15 mMHigh (Protected from hydrolysis in hydrophobic cavity)Cell-based assays requiring strict neutrality

Experimental Protocols: Self-Validating Systems

Protocol 1: pH-Driven Solubilization (Sodium Salt Formation)

This protocol leverages the ionizable carboxylic acid to form a highly soluble sodium salt while avoiding base-catalyzed ester hydrolysis.

  • Weighing & Suspension: Weigh 19.0 mg (0.1 mmol) of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid into a clean glass vial. Add 5.0 mL of HPLC-grade water.

    • Validation Check: The compound will float or form a cloudy suspension due to poor wettability. This confirms the un-ionized starting state.

  • Titration: Add 0.1 M NaOH dropwise (approx. 10-20 µL at a time) while vortexing continuously.

  • Optical Validation: After adding approximately 950 µL of 0.1 M NaOH (approaching the 1.0 mL stoichiometric equivalent), check for the Tyndall effect by shining a laser pointer through the vial against a dark background.

    • Validation Check: The disappearance of the laser beam track confirms complete dissolution and transition from a suspension to a true solution. If scattering persists, add an additional 10 µL of NaOH.

  • pH Verification: Measure the final pH using a calibrated micro-pH probe.

    • Validation Check: The pH must read between 7.2 and 7.8. If pH > 8.5, back-titrate immediately with 0.1 M HCl to prevent general base-catalyzed hydrolysis of the ester.

  • Volume Adjustment: Bring the final volume to 10.0 mL with water or 2x assay buffer to achieve a 10 mM stock.

Protocol 2: Supramolecular Solubilization via HP-β-CD

This protocol is ideal for strictly neutral, solvent-free biological assays.

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (pH 7.0).

    • Validation Check: The HP-β-CD must dissolve completely to form a clear, viscous solution.

  • Compound Addition: Add 19.0 mg of the target compound to 5.0 mL of the HP-β-CD solution.

  • Sonication: Sonicate the mixture in a water bath at 25°C for 15 minutes.

    • Validation Check: The mechanical energy facilitates the partitioning of the tert-butyl group into the cyclodextrin cavity. The solution should transition from an opaque suspension to optically clear.

  • Stability Check: Let the solution sit at room temperature for 2 hours.

    • Validation Check: Inspect for micro-crystals at the bottom of the vial. The absence of crystals validates the thermodynamic stability of the inclusion complex.

Solubilization Decision Workflow

SolubilizationWorkflow Start 3-(Tert-butoxy)-2-methoxy- 3-oxopropanoic acid Solubilization CheckApp Is the downstream assay tolerant to co-solvents (e.g., DMSO/EtOH)? Start->CheckApp CoSolvent Co-Solvent Method Dissolve in 10% DMSO, dilute with aqueous buffer CheckApp->CoSolvent Yes CheckPH Can the assay tolerate slightly alkaline pH (7.5-8.0)? CheckApp->CheckPH No PHMethod pH Adjustment Method Titrate with 0.1M NaOH to form soluble sodium salt CheckPH->PHMethod Yes CDMethod Cyclodextrin Method Complex with HP-β-CD in neutral aqueous media CheckPH->CDMethod No (Strictly Neutral) AcidWarning WARNING: Avoid pH < 4.0 Risk of t-butyl ester acidic cleavage PHMethod->AcidWarning

Decision tree for selecting the optimal aqueous solubilization strategy based on assay constraints.

References

  • Screening Compounds P40265 Source: EvitaChem URL
  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL
  • Source: Synlett (Thieme-connect)
  • Source: Scirp.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid purity

HPLC Method Validation for 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid Purity: A Comparative Guide As a Senior Application Scientist, developing a robust purity assay for complex pharmaceutical intermediates requires m...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust purity assay for complex pharmaceutical intermediates requires moving beyond generic templates. 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9)[1][2] is a highly functionalized malonic acid half-ester utilized as a critical building block in active pharmaceutical ingredient (API) synthesis.

However, its structural features—a free carboxylic acid, a methoxy ether, and a tert-butyl ester—introduce significant analytical liabilities. This guide objectively compares analytical modalities, explains the mechanistic causality behind method development, and provides a self-validating HPLC protocol aligned with the updated ICH Q2(R2) guidelines[3][4].

Technology Shootout: Selecting the Optimal Modality

To establish a stability-indicating purity assay, we must first evaluate the fitness of available analytical platforms. The updated ICH Q2(R2) guidelines encourage the adoption of advanced, fit-for-purpose analytical procedures, emphasizing that the chosen method must reliably measure the attribute with the needed specificity over the reportable range[3][5].

Analytical ModalityPerformanceMechanistic Causality & Verdict
Gas Chromatography (GC-FID) Poor Causality: Malonic acid half-esters are notoriously susceptible to thermal decarboxylation. High GC inlet temperatures (>200°C) induce on-column degradation, creating artifact peaks. (Verdict: Not Recommended)
Quantitative NMR (qNMR) Moderate Causality: qNMR provides excellent absolute quantitation without requiring a reference standard. However, its limit of detection (LOD ~0.1-0.5%) is insufficient for trace impurity profiling against ICH reporting thresholds. (Verdict: Orthogonal Assay Only)
HPLC-UV (210 nm) Good Causality: The molecule lacks extended pi-conjugation, meaning UV absorbance is restricted to the deep-UV region (<220 nm). Requires rigorous control of mobile phase background absorbance. (Verdict: Industry Standard)
UHPLC-CAD Optimal Causality: Charged Aerosol Detection (CAD) provides a uniform response independent of chromophores. Because the target molecule is non-volatile, it forms aerosol particles efficiently, yielding high sensitivity and a stable baseline. (Verdict: Best-in-Class)

Mechanistic Method Design (E-E-A-T)

While UHPLC-CAD is optimal, HPLC-UV remains the most universally accessible platform. To make HPLC-UV viable for 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid, every parameter must be engineered to mitigate the molecule's specific liabilities.

  • Column Selection (Polar-Embedded C18): A polar-embedded stationary phase (e.g., Waters XSelect HSS T3) is selected. Why? The polar embedded group prevents stationary phase dewetting under the highly aqueous conditions necessary to retain the polar carboxylic acid, eliminating the need for ion-pairing reagents.

  • Mobile Phase Chemistry (Phosphoric Acid over TFA): The mobile phase utilizes 0.1% Phosphoric acid (pH ~2.1). Why? The pKa of the carboxylic acid is approximately 3.5. Maintaining the pH at 2.1 ensures the molecule remains fully protonated, preventing peak tailing. Phosphoric acid is strictly chosen over Trifluoroacetic acid (TFA) because TFA exhibits massive background absorbance at 210 nm, which would cause severe baseline drift during gradient elution and obscure trace impurities.

  • Sample Diluent (Acetonitrile/Water): Samples are prepared in 50:50 Acetonitrile:Water. Why? Pure methanol is strictly avoided to prevent the catalytic transesterification of the acid-sensitive tert-butyl ester during sample storage.

Analytical Lifecycle & Validation Workflow

The validation of this procedure forms a core part of the analytical lifecycle, seamlessly bridging method development (ICH Q14) with formal validation (ICH Q2(R2))[4][5].

Method_Validation_Pathway ATP Define Analytical Target Profile (ICH Q14) Dev Method Development (Selectivity, Retention) ATP->Dev Define Goals Validation Execute ICH Q2(R2) Validation Spec Specificity (No Interference) Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Acc Accuracy (Recovery 98-102%) Validation->Acc Prec Precision (RSD < 2.0%) Validation->Prec Transfer Method Transfer & Lifecycle Risk Risk Assessment (AQbD) Dev->Risk Optimize Parameters Risk->Validation Lock Method Spec->Transfer Pass Lin->Transfer Pass Acc->Transfer Pass Prec->Transfer Pass

Analytical procedure lifecycle and validation workflow aligned with ICH Q14 and Q2(R2).

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a built-in System Suitability Test (SST). The system must prove its fitness before any sample data is accepted.

Step 1: Chromatographic Conditions

  • System: Agilent 1260 Infinity II (or equivalent DAD system).

  • Column: Polar-embedded C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (UV cutoff <190 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Maintained low to prevent on-column thermal degradation).

  • Detection: UV at 210 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Step 2: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
15.0 40 60
18.0 40 60
18.1 95 5

| 25.0 | 95 | 5 (Re-equilibration) |

Step 3: System Suitability Test (The Self-Validating Mechanism)

  • Precision Check: Inject the standard solution (1.0 mg/mL) five consecutive times. Acceptance Criteria: The Relative Standard Deviation (RSD) of the main peak area must be ≤ 2.0%.

  • Stability-Indicating Check: Inject a Resolution Mixture containing the intact API and its primary forced-degradation product (the decarboxylated impurity). Acceptance Criteria: The critical resolution ( Rs​ ) between the two peaks must be ≥ 2.0. Proceed with sample analysis only if these criteria are met.

Method Validation Data (ICH Q2(R2) Compliance)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[5]. Below is the representative validation data for the 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid purity method, executed in strict accordance with the revised ICH Q2(R2) framework[3][6].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blank/diluent; Peak purity angle < purity threshold.Baseline resolved from degradation products; Purity match factor > 990.PASS
Linearity & Range R2 > 0.999 from 25% to 150% of nominal concentration. R2 = 0.9998; y-intercept bias < 2.0%.PASS
Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, and 150% spike levels.Mean recovery: 99.4% (Range: 98.8% - 100.2%).PASS
Repeatability RSD ≤ 2.0% for 6 independent preparations at 100% level.RSD = 0.68% (n=6).PASS
Intermediate Precision RSD ≤ 2.0% across different days, analysts, and instruments.Overall RSD = 0.85% (n=12).PASS
Robustness SST criteria met under deliberate variations (±2°C temp, ±0.1 pH). Rs​ consistently ≥ 2.1 under all varied conditions.PASS

References

  • [3] ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:

  • [5] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at:

  • [6] Validation of Analytical Procedure Q2(R2) Draft Version. International Council for Harmonisation (ICH). Available at:

  • [4] Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available at:

  • [1] Screening Compounds P40265 | 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid. EvitaChem. Available at:

  • [2] 87545-71-9 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid. ChemSrc. Available at:

Sources

Comparative

A Comparative Guide to the Reactivity of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid and 2-Methoxymalonic Acid

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and other advanced materials, the choice of bui...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and other advanced materials, the choice of building blocks is paramount. Among the vast array of available synthons, malonic acid derivatives are fundamental for creating carbon-carbon bonds. This guide provides an in-depth, objective comparison of two such derivatives: 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid and 2-methoxymalonic acid. We will delve into their distinct reactivity profiles, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic strategies.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two molecules lies in the protection of one of the carboxylic acid groups. 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid is the mono-tert-butyl ester of 2-methoxymalonic acid.[1][2] This seemingly simple modification has profound implications for their respective chemical behaviors.

Property3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid2-Methoxymalonic Acid
Structure A mono-esterified dicarboxylic acidA dicarboxylic acid
Key Functional Groups Carboxylic acid, tert-butyl ester, methoxy groupTwo carboxylic acids, methoxy group
Primary Role in Synthesis Protected building block for selective reactions[3][4]Dicarboxylic acid building block[5]
Molecular Formula C8H14O5C4H6O5[2]
Molecular Weight 190.19 g/mol 134.09 g/mol [2]

The presence of the bulky tert-butyl group in 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid introduces significant steric hindrance, which influences its reactivity in comparison to the unencumbered 2-methoxymalonic acid.[6][7]

Reactivity Deep Dive: A Head-to-Head Comparison

The divergent reactivity of these two compounds is most evident in three key areas: acidity and enolate formation, decarboxylation, and esterification/amidation reactions.

Acidity and Enolate Formation: A Tale of Two pKa's

In contrast, 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid possesses only one free carboxylic acid. The acidity of its α-proton will be lower than that of the diacid due to the presence of the electron-donating tert-butyl group. This difference in acidity dictates the choice of base required for enolate formation. 2-methoxymalonic acid can be deprotonated with milder bases, whereas its tert-butyl ester counterpart may require stronger bases to achieve complete enolization.

Decarboxylation: The Influence of the Tert-butyl Group

Malonic acids and their derivatives are well-known to undergo decarboxylation upon heating, a reaction that is central to the malonic ester synthesis.[8][9] This process typically proceeds through a cyclic intermediate.[9]

2-methoxymalonic acid, as a classic malonic acid derivative, is expected to decarboxylate under thermal conditions to yield methoxyacetic acid. The reaction is often facilitated in the presence of a high-boiling solvent or under microwave irradiation.[8]

The tert-butyl ester in 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid significantly alters its decarboxylation behavior. The ester group must first be hydrolyzed to the free carboxylic acid before decarboxylation can occur.[10] This hydrolysis is typically achieved under acidic conditions, which simultaneously can lead to the loss of the tert-butyl group as isobutylene.[4][11] Therefore, the "decarboxylation" of the mono-ester is, in fact, a two-step process of deprotection followed by decarboxylation. This provides a level of control not available with the diacid, as the tert-butyl group can be selectively removed under specific acidic conditions, leaving other functional groups intact.[4]

Experimental Protocol: Deprotection of a Tert-butyl Malonate Ester

The following is a general procedure for the acidic cleavage of a tert-butyl ester, a necessary first step before decarboxylation of compounds like 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid.

Materials:

  • Tert-butyl ester substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tert-butyl ester substrate in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.[4]

  • Purify the resulting carboxylic acid by crystallization or chromatography as required.

Deprotection_Workflow

Esterification and Amidation: The Strategic Advantage of a Protecting Group

The presence of a single free carboxylic acid in 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid allows for selective esterification or amidation at that position, while the tert-butyl ester remains intact. This is a significant advantage in multistep syntheses where differential reactivity is required. Standard coupling reagents such as DCC/DMAP or HBTU can be employed to form esters or amides from the free carboxylic acid.[12]

In contrast, with 2-methoxymalonic acid, selective mono-esterification or mono-amidation is more challenging to achieve due to the presence of two carboxylic acid groups of similar reactivity. Often, a mixture of the mono- and di-substituted products is obtained, necessitating tedious purification steps. While methods for mono-esterification of malonic acids exist, they often require careful control of stoichiometry and reaction conditions.[13]

Reactivity_Comparison

Summary of Reactivity Comparison

Reaction Type3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid2-Methoxymalonic AcidRationale
Acidity Lower α-proton acidityHigher α-proton acidityElectron-donating tert-butyl group vs. two electron-withdrawing carboxyl groups.
Enolate Formation Requires stronger baseCan be achieved with milder basesDirect consequence of differing α-proton acidities.
Decarboxylation Requires prior deprotection (hydrolysis)[4]Direct thermal or microwave-assisted decarboxylation[8]The tert-butyl ester is thermally stable and must be removed first.
Esterification/Amidation Selective mono-functionalization is straightforward[12]Selective mono-functionalization is challenging[13]The tert-butyl group acts as a protecting group for one of the carboxylic acids.
Steric Hindrance Significant steric bulk from the tert-butyl group[6]Less sterically hinderedThe tert-butyl group can influence the approach of reagents.[14]

Conclusion: Choosing the Right Tool for the Job

The choice between 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid and 2-methoxymalonic acid is ultimately dictated by the specific requirements of your synthetic route.

Choose 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid when:

  • You require a protected malonic acid derivative for selective, stepwise transformations.

  • Your synthetic strategy involves the formation of a mono-ester or mono-amide of a methoxymalonic acid derivative.

  • You need to introduce the methoxyacetic acid moiety late in a synthesis, following deprotection and decarboxylation.

Choose 2-methoxymalonic acid when:

  • Your goal is the direct synthesis of a symmetrically disubstituted methoxymalonic acid derivative.

  • You plan to perform a direct decarboxylation to form methoxyacetic acid or its derivatives.

  • Your synthetic route does not require the differential protection of the two carboxylic acid groups.

By understanding the nuanced differences in their reactivity, you can harness the unique properties of each of these valuable building blocks to design more efficient, selective, and successful synthetic strategies.

References

  • Martinez, A. G., & Vilar, E. T. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2007(16), 138-154.
  • Baraldi, P. G., et al. (1988). Malonic acid derivatives and methods for their synthesis.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Hong, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1205364.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • ResearchGate. (2021). Scheme 1. a) 3-tert-Butoxy-3-oxopropanoic acid,.... Retrieved from [Link]

  • Zepeda, L. G., & Escalante, J. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7(4), 270-280.
  • Papakyriakou, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Goncalves, K., et al. (2013). Mild decarboxylation of 2,2- disubstituted malonic acid and their reactions with peptides.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14677212, 2-Methoxymalonic acid. Retrieved from [Link].

  • Rao, K. R., & O'Leary, M. H. (1989). Stereochemical course of the decarboxylation of 2-amino-2-methylmalonic acid by serine hydroxymethyltransferase. Journal of the Chemical Society, Perkin Transactions 1, 107-110.
  • Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]

  • Di Pietro, S., et al. (2023). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryOpen, 12(1), e202200171.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
  • Chen, M. S., & White, M. C. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • ResearchGate. (n.d.). Reaction progression trends for the acid activation of 2‐methoxybenzoic.... Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Meldrum's Acid vs.
  • Johnson, R. L., et al. (2001). Hydrolysis of Tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Environmental Science & Technology, 35(19), 3849-3855.
  • Turgeon, C. T., et al. (2010). Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry. Clinical Chemistry, 56(11), 1686-1695.
  • Roy, V., et al. (2011). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Organic & Biomolecular Chemistry, 9(17), 5985-5988.
  • Chemistry LibreTexts. (2024, June 16).
  • Csonka, G. I., & Nagy, J. (1991). COMPARISON OF ABSOLUTE ACIDITIES AND BASICITIES OF METHANOL AND SILANOL CALCULATED BY THE AB INITIO MO METHOD. Periodica Polytechnica Chemical Engineering, 35(3), 159-166.

Sources

Validation

Comparing tert-butyl and methyl esters of 2-methoxy-3-oxopropanoic acid in organic synthesis

Strategic Divergence in Heterocyclic Synthesis: A Comparative Guide to Methyl vs. tert-Butyl Esters of 2-Methoxy-3-oxopropanoic Acid Introduction In the synthesis of complex active pharmaceutical ingredients (APIs), the...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Divergence in Heterocyclic Synthesis: A Comparative Guide to Methyl vs. tert-Butyl Esters of 2-Methoxy-3-oxopropanoic Acid

Introduction

In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of an appropriate β -keto ester building block is rarely a trivial matter of cost. Derivatives of 2-methoxy-3-oxopropanoic acid—specifically its methyl (Me-MOP) and tert-butyl (tBu-MOP) esters—are highly electrophilic α -methoxy- β -aldo ester equivalents[1]. They serve as critical C3 synthons in the construction of 5-methoxypyrimidines, isoxazoles, and pyrazoles[2]. While both esters undergo initial nucleophilic attack at the highly reactive C3-formyl (or enol) carbon, their subsequent cyclization kinetics and deprotection profiles diverge drastically due to the steric and electronic influence of the ester alkyl group.

As a Senior Application Scientist, I have structured this guide to provide a mechanistic and practical comparison of Me-MOP and tBu-MOP, detailing the causality behind their differential reactivity and providing self-validating protocols for their application in orthogonal synthesis.

Mechanistic Divergence: Steric Shielding and Cyclization Kinetics

When reacting with dinucleophiles such as amidines or guanidines to form pyrimidines[3], the reaction proceeds via an initial aldol-type condensation at the C3 position, forming an acyclic intermediate. The second step—intramolecular acyl substitution at the C1 ester carbonyl—is where the choice of ester dictates the synthetic outcome.

  • Methyl 2-Methoxy-3-oxopropanoate (Me-MOP): The methyl ester presents minimal steric hindrance (A-value 1.70 kcal/mol). Under the basic conditions typically used to liberate the free amidine (e.g., NaOMe/MeOH), the acyclic intermediate undergoes rapid, often spontaneous, cyclization. The methoxide leaving group is easily displaced, driving the reaction to the thermodynamic pyrimidinol product. However, this same lack of steric bulk makes Me-MOP susceptible to unwanted transesterification or premature cleavage if other strong nucleophiles are present.

  • tert-Butyl 2-Methoxy-3-oxopropanoate (tBu-MOP): The bulky tert-butyl group (A-value 4.7 kcal/mol) acts as a steric shield around the C1 carbonyl. This dramatically raises the activation energy required to form the tetrahedral intermediate during cyclization. Consequently, nucleophilic attack is strictly funneled to the C3 position. The acyclic intermediate can often be isolated, and cyclization requires forcing conditions (elevated temperatures) or prior acid-catalyzed cleavage of the tert-butyl group. This controlled reactivity is paramount when synthesizing complex, polyfunctional molecules where premature cyclization leads to dead-end byproducts.

Pathway Ester 2-Methoxy-3-oxopropanoate (Me or tBu Ester) Inter Acyclic Condensation Intermediate Ester->Inter C3-Formyl Attack Nuc Amidine / Guanidine Nucleophile Nuc->Inter C3-Formyl Attack Me_Path Methyl Ester Pathway Rapid Base-Mediated Cyclization Inter->Me_Path -MeOH tBu_Path tert-Butyl Ester Pathway Sterically Controlled, Requires Heat/Acid Inter->tBu_Path -tBuOH Prod 5-Methoxypyrimidine Scaffold Me_Path->Prod tBu_Path->Prod

Divergent cyclization kinetics of 2-methoxy-3-oxopropanoate esters in pyrimidine synthesis.

Orthogonal Deprotection Strategies

In multi-step synthesis, the ester may need to be hydrolyzed to the carboxylic acid for subsequent amide coupling or decarboxylation, rather than cyclized. Here, the choice between Me-MOP and tBu-MOP is dictated by the principles of orthogonal protecting groups[4].

  • Base-Mediated Saponification (Me-MOP): Methyl esters are traditionally cleaved using aqueous hydroxide bases (LiOH, NaOH). However, the α -methoxy group increases the acidity of the α -proton, making the substrate sensitive to base-catalyzed epimerization (if chiral centers are nearby) or retro-aldol fragmentation.

  • Acid-Catalyzed Cleavage (tBu-MOP): tert-Butyl esters are completely stable to saponification conditions but are rapidly cleaved by strong acids like Trifluoroacetic acid (TFA) or HCl in dioxane[4]. The cleavage proceeds via an SN​1 mechanism, generating a stable tert-butyl cation that eliminates to form isobutylene gas. This provides a self-validating visual cue (effervescence) and allows for the deprotection of the ester without exposing base-sensitive functional groups to harsh basic conditions.

Quantitative Comparison Matrix

Property / ParameterMethyl 2-Methoxy-3-oxopropanoatetert-Butyl 2-Methoxy-3-oxopropanoate
Steric Bulk (Ester) LowHigh
Electrophilicity of C1 HighLow (Sterically shielded)
Cyclization Kinetics Rapid, base-promotedSlow, requires thermal/acidic forcing
Deprotection Condition Saponification (LiOH/H 2​ O)Acidic Cleavage (TFA/DCM or HCl)
Stability to Nucleophiles Susceptible to transesterificationHighly resistant
Primary Application Direct, single-step heterocycle synthesisComplex API synthesis, orthogonal protection

Experimental Protocols

Protocol A: One-Pot Synthesis of 5-Methoxy-2-phenylpyrimidin-4-ol using Me-MOP Rationale: This protocol exploits the rapid cyclization kinetics of the methyl ester to achieve a one-pot Biginelli/Pinner-type condensation[2].

  • Preparation of Free Amidine: Suspend benzamidine hydrochloride (1.0 equiv) in anhydrous methanol (0.5 M). Add sodium methoxide (NaOMe, 1.1 equiv) at 0 °C. Stir for 30 minutes. Self-Validation: The suspension will change in appearance as NaCl precipitates and the free amidine dissolves.

  • Condensation: Dropwise add Methyl 2-methoxy-3-oxopropanoate (1.05 equiv) to the mixture at 0 °C.

  • Cyclization: Heat the reaction mixture to reflux (65 °C) for 4 hours. The lack of steric hindrance allows the intermediate to cyclize rapidly, expelling methanol.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Resuspend in water and adjust to pH 5-6 using 1M HCl.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pyrimidinol. In-Process Control: LC-MS should show the [M+H]⁺ corresponding to the cyclized mass, with no acyclic intermediate (+32 Da) remaining.

Protocol B: Orthogonal Acidic Cleavage of a tBu-MOP Acyclic Intermediate Rationale: This protocol demonstrates the utility of the tert-butyl group when base-free deprotection is required to preserve sensitive moieties[4].

  • Reaction Setup: Dissolve the tert-butyl ester intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v ratio (TFA:DCM).

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Self-Validation: Monitor for the evolution of isobutylene gas (gentle bubbling). The cessation of gas evolution is a primary indicator of reaction completion.

  • Monitoring: Confirm complete consumption of the starting material via TLC (visualized with KMnO 4​ stain).

  • Workup: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene (3 × volume) and concentrate again (azeotropic removal). Repeat this process twice to yield the crude carboxylic acid as a solid or viscous oil, ready for subsequent coupling without aqueous basic workup.

Conclusion

The selection between methyl and tert-butyl esters of 2-methoxy-3-oxopropanoic acid is a strategic decision that dictates the synthetic route's viability. Me-MOP is the reagent of choice for rapid, cost-effective synthesis of simple heterocyclic scaffolds. Conversely, tBu-MOP provides essential steric shielding and orthogonal deprotection capabilities, making it indispensable for complex, multi-step API synthesis where chemoselectivity and mild deprotection are non-negotiable.

References

  • Methyl 2-methoxy-3-oxopropanoate - Chemical Activity Summary - EPA. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvsQi15TC5TSqiweXx4l4JR504GJg1XVx1AT5WqGA2JZCtYGtkw48k0A6jZsrsYvYWuZykrWe0Ho8y_0qz2AACGzkhL5J_mHJTuxveLvcOXBSFsd03jOX6bFF7iNNNYYHh3qxF2VssrzWN2TutetWNJVmV2LWBlcSKwomWbWSUF2Y=]
  • Greene's Protective Groups in Organic Synthesis. e-bookshelf.de.[https://vertexaisearch.cloud.google.
  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. askpharmacy.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn3L7OclfFezbk1ocMYvff05tgI3CmwMDnY57mqSYJHL0BVddS31JoWEuLHZq1I6ZRIh11DS2o0xpse-cqoRDxu2UZWnrrIWf-8r3uhDedhlEPikz2qzxiuyFGmpCEONG-MFuDhEJQBFbjVFToYboK0U7wZL99dSj5T5U4hwpDJozNisWWX7NLGeneNyxPrcr_4rbkXkThiTiel9yT-EYqJ1agYxBJfHwdQscq7owzQWzBrvUBfDHYr1miFQsX2Aw-KdUxzrBXo3EAfzpVChqKOGRwhsqVUvg_GISwxEKcGWcN2WYGDWINUl_tk3lG2hKxMCMwSwmw3aA3]
  • Synthetic protocols for non-fused pyrimidines. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSWqvghvPl4yrP1Xyb0Ar22PuFCbFBfgh-I70KT9cN1clGRH-3ucmXM7PZl8jxoJK6JxBGMsR7dBGn-fjQJU9d0ppd1yBhyfTAf5FUzaI9u7qP1paz67ysB_RA_xO74foWR5nOblbCf2iv5kUwbbC75g-6vnDh_CsZOXLMibVu7NHPlgjyfyLpyBBJy4qVLSrgYDuWOBi5WP0S1w==]

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Comparative

GC Retention Times and Analytical Strategies for 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic Acid: A Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical challenges where the structural features of a target molecule directly conflict with the operational mechanics of gas chromatography (GC). 3-(Tert-buto...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical challenges where the structural features of a target molecule directly conflict with the operational mechanics of gas chromatography (GC). 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (CAS: 87545-71-9), also known as 2-methoxymalonic acid mono-tert-butyl ester, is a prime example.

This compound is a highly valuable intermediate in pharmaceutical synthesis, but it presents a dual-threat to GC analysis: a highly polar, active free carboxylic acid group paired with a sterically hindered, thermally labile tert-butyl ester. This guide objectively compares analytical strategies, column chemistries, and derivatization protocols to establish a robust, self-validating method for its quantification.

The Mechanistic Challenge: Why Direct Injection Fails

To understand the optimal analytical path, we must first examine the causality behind the failure of direct GC injection for this specific molecule.

  • Silanol Interactions & Peak Tailing: The free carboxylic acid (-COOH) is a strong hydrogen-bond donor. When vaporized, it interacts aggressively with residual silanol groups on the GC liner and the stationary phase. This non-linear partitioning results in severe peak tailing, shifting retention times, and a drastic loss of sensitivity .

  • Thermal Elimination (Ei Mechanism): The tert-butyl ester is highly susceptible to thermal degradation. At standard GC injection port temperatures (>250°C), the molecule undergoes a six-membered cyclic transition state, eliminating isobutylene gas to yield 2-methoxymalonic acid.

  • Rapid Decarboxylation: Malonic acid derivatives are notoriously unstable at elevated temperatures. Once the tert-butyl group is cleaved, the resulting diacid rapidly decarboxylates into 2-methoxyacetic acid .

Consequently, any attempt at direct analysis will yield a chromatogram of degradation products rather than the intact analyte. Derivatization is not optional; it is mandatory.

Comparison of Derivatization Strategies

The goal of derivatization here is twofold: neutralize the acidic proton to prevent column adsorption and increase the thermal stability of the molecule so it survives vaporization. However, the chosen reagent must not cleave the existing tert-butyl ester.

Table 1: Derivatization Method Comparison
MethodReagentsReaction ConditionsAnalyte StabilityPeak SymmetryVerdict
Silylation (Standard) BSTFA + 1% TMCS60°C for 30 minExcellent. Mild conditions preserve the tert-butyl group.High. Sharp, symmetrical peaks.Optimal Choice.
Methylation (Alternative) TMS-DiazomethaneRoom Temp, 15 minGood. Forms a stable methyl ester.High. Viable , but reagents are hazardous and require protic solvents.
Acidic Esterification BF3 / Methanol80°C for 60 minPoor. Strong acid cleaves the tert-butyl ester.N/A (Analyte destroyed)Strictly Avoid.
Direct Injection NoneN/APoor. Thermal degradation and decarboxylation.Severe TailingStrictly Avoid.

Data supported by standard GC/MS thermal stability principles for malonate esters .

GC Column Phase Comparison & Retention Times

Once silylated, the analyte becomes the TMS ester of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid (MW = 262.38 g/mol ). The addition of the trimethylsilyl group lowers the boiling point and significantly improves volatility.

Below is a comparison of expected performance across different stationary phases using a standard temperature gradient (60°C to 280°C at 10°C/min).

Table 2: Column Performance & Expected Retention Times
Column PhasePolarityDimensionsExpected RT (min)Peak ShapeRecommendation
DB-5MS (5% Phenyl)Non-polar30m x 0.25mm x 0.25µm9.4 - 9.8 ExcellentPrimary Choice. Low bleed, ideal for MS detection.
DB-1701 (14% Cyanopropyl)Mid-polar30m x 0.25mm x 0.25µm11.5 - 12.1 Very GoodOrthogonal Choice. Use if co-elution occurs on DB-5MS.
DB-WAX (PEG)Polar30m x 0.25mm x 0.25µm> 15.0 Fair (Broadening)Not Recommended. Phase degrades in the presence of excess silylating reagents.

Analytical Workflow Logic

To visualize the decision-making process for analyzing this compound, I have mapped the workflow below.

Workflow A Analyte: 3-(Tert-butoxy)-2-methoxy- 3-oxopropanoic acid B Direct GC Injection? A->B C Thermal Degradation & Decarboxylation B->C Yes D Derivatization Required B->D No E Silylation (BSTFA/TMCS) Optimal D->E F Acidic Esterification (BF3/MeOH) D->F H GC-MS Analysis (Inlet < 200°C) E->H G tert-Butyl Cleavage (Avoid) F->G

Fig 1: GC analytical decision workflow for malonic acid mono-tert-butyl esters.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) using diagnostic mass spectrometry ions. This ensures that the derivatization was successful and that the injection port did not thermally degrade the analyte .

Step 1: Sample Preparation & Derivatization
  • Standard Preparation: Accurately weigh 5.0 mg of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid into a 5 mL volumetric flask.

  • Solvent & Internal Standard: Dissolve and make up to volume with anhydrous pyridine containing 50 µg/mL of Tetradecane (Internal Standard). Causality: Pyridine acts as both a solvent and an acid scavenger, driving the silylation reaction forward.

  • Derivatization Reaction: Transfer 100 µL of the sample solution to a 2 mL GC autosampler vial with a glass insert. Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial securely and heat at 60°C for 30 minutes in a dry block heater. Allow to cool to room temperature before analysis.

Step 2: GC-MS Parameters
  • Inlet Temperature: 200°C. (Critical Causality: Must be kept strictly below 220°C to prevent the thermal elimination of the tert-butyl group in the liner).

  • Injection Volume: 1.0 µL, Split ratio 20:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • MS Source / Quad: 230°C / 150°C.

Step 3: System Suitability & Validation (The Self-Validating Check)

Before quantifying the data, verify the integrity of the analyte by examining the Electron Ionization (EI, 70 eV) mass spectrum of the peak eluting at ~9.6 minutes:

  • Check for m/z 247 [M-15]⁺: Confirms the presence of the intact TMS-derivatized molecule (loss of a methyl group from either the TMS or tert-butyl moiety).

  • Check for m/z 206 [M-56]⁺: Represents the loss of isobutylene.

  • Validation Failure: If the chromatogram shows a massive peak for isobutylene early in the run, or if the primary analyte peak lacks the m/z 247 ion and shows severe tailing, the injection port temperature is too high, or the derivatization failed. Lower the inlet temperature to 180°C and re-inject.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 545853, Malonic acid mono-tert-butyl ester." PubChem,[Link]

  • Agilent Technologies. "Enable Hydrogen Carrier Gas Selections without Compromising GC/MS Performance." Agilent Technical Overviews,[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid
Reactant of Route 2
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid
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